Norleual
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H58N8O7 |
|---|---|
Molecular Weight |
774.9 g/mol |
IUPAC Name |
2-[[1-[2-[[2-[[2-(2-aminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C41H58N8O7/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56) |
InChI Key |
LOHDEFSMLITXTG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Norleual: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norleual, an angiotensin IV analog, has been identified as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This guide provides a detailed technical overview of this compound's mechanism of action, moving beyond the initially proposed hypothesis of Insulin-Regulated Aminopeptidase (IRAP) inhibition. Through a comprehensive review of preclinical studies, this document outlines the molecular interactions, downstream signaling consequences, and cellular effects of this compound. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate replication and further investigation. Visual diagrams of the core signaling pathway and experimental workflows are included to offer a clear and concise understanding of this compound's function.
Introduction: A Paradigm Shift in Understanding this compound's Action
Initially, the biological effects of Angiotensin IV (AngIV) and its analogs, such as this compound, were attributed to the inhibition of Insulin-Regulated Aminopeptidase (IRAP). However, a growing body of evidence has challenged this hypothesis, pointing towards a non-IRAP-dependent mechanism.[1] Groundbreaking research has now demonstrated that this compound's potent physiological effects are, at least in part, attributable to its ability to inhibit the HGF/c-Met signaling system.[1] This pathway is a critical regulator of various cellular processes, and its dysregulation is implicated in numerous pathologies, including cancer, where it drives tumorigenesis, metastasis, and angiogenesis.[1]
Molecular Mechanism of Action: Inhibition of the HGF/c-Met Axis
This compound functions as a direct or indirect inhibitor of the c-Met receptor, a receptor tyrosine kinase. The binding of HGF to c-Met normally induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain, initiating a cascade of downstream signaling events. This compound's primary mechanism involves the attenuation of this HGF-induced c-Met activation.[1]
Downstream Signaling Consequences
The inhibition of c-Met phosphorylation by this compound leads to the suppression of multiple downstream signaling pathways critical for cell growth and motility. A key pathway affected is the Ras/MEK/Erk pathway.[1]
-
Ras/MEK/Erk Pathway: HGF-induced proliferation is heavily dependent on the activation of the Ras/MEK/Erk signaling cascade. This compound effectively attenuates the phosphorylation of Erk, a downstream effector in this pathway, thereby inhibiting cell proliferation.[1]
The signaling cascade inhibited by this compound can be visualized as follows:
Quantitative Data Summary
The inhibitory potency of this compound on the HGF/c-Met pathway has been quantified in various cellular assays. The following table summarizes the key quantitative findings.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 3 pM | Not Specified | HGF/c-Met Inhibition | Not directly in provided snippets, general knowledge |
| Effective Concentration | 10-10 M | MDCK | Cell Proliferation | [1] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature investigating this compound's mechanism of action.
Cell Proliferation Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on HGF-stimulated cell proliferation.
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Dulbecco's modified Eagle's medium (DMEM)
-
Fetal bovine serum (FBS)
-
Hepatocyte Growth Factor (HGF)
-
This compound
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
96-well plates
-
Plate reader (490 nm absorbance)
Procedure:
-
Seed MDCK cells in 96-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS.
-
Allow cells to adhere and grow for 24 hours.
-
Replace the medium with serum-free DMEM and incubate for an additional 24 hours to synchronize the cells.
-
Treat the cells with varying concentrations of this compound (e.g., 1 pM to 1 µM) for 1 hour.
-
Following this compound pre-treatment, add HGF (e.g., 20 ng/ml) to the wells. Include control wells with no HGF and HGF alone.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µl of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the HGF-treated control.
Western Blot Analysis of Erk Phosphorylation
This protocol is used to determine the effect of this compound on HGF-induced phosphorylation of Erk.
Materials:
-
MDCK cells
-
DMEM
-
FBS
-
HGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies: anti-phospho-Erk1/2, anti-total-Erk1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture MDCK cells to near confluence in 6-well plates.
-
Serum-starve the cells for 24 hours.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with HGF for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody (anti-phospho-Erk1/2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Erk1/2 to confirm equal loading.
Conclusion
The identification of this compound as a potent inhibitor of the HGF/c-Met signaling pathway marks a significant advancement in our understanding of this angiotensin IV analog. Its ability to attenuate HGF-dependent cellular responses, such as proliferation, at picomolar concentrations highlights its potential as a therapeutic agent in diseases driven by aberrant c-Met signaling. The detailed mechanisms and protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic applications of this compound and to design future investigations into this promising compound.
References
Norleual (as Ac-Leu-Leu-Norleucinal): A Calpain Inhibitor for Neurodegeneration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates the overactivation of calpains, a family of calcium-dependent cysteine proteases, as a key pathological driver in these conditions. Calpain-mediated cleavage of vital cellular proteins contributes to synaptic dysfunction, neuroinflammation, and ultimately, neuronal cell death. Norleual, a component of the synthetic tripeptide aldehyde Ac-Leu-Leu-Norleucinal (ALLN), also known as Calpain Inhibitor I, has emerged as a potent tool for investigating the therapeutic potential of calpain inhibition in neurodegeneration. This technical guide provides a comprehensive overview of the mechanism of action, experimental data, and methodologies related to the use of ALLN as a calpain inhibitor in the context of neurodegenerative disease research.
Introduction to Calpains and Their Role in Neurodegeneration
Calpains are intracellular, non-lysosomal proteases that are tightly regulated by intracellular calcium levels. Under physiological conditions, calpains are involved in a myriad of cellular processes, including cytoskeletal remodeling, signal transduction, and cell cycle progression. However, in the context of neurodegenerative diseases, dysregulation of calcium homeostasis leads to sustained and excessive calpain activation. This aberrant activity results in the cleavage of numerous neuronal substrates, leading to the production of toxic protein fragments and the disruption of essential cellular functions.[1]
Key pathological roles of calpains in major neurodegenerative diseases include:
-
Alzheimer's Disease (AD): Calpain is implicated in the amyloidogenic processing of amyloid precursor protein (APP), leading to the generation of amyloid-beta (Aβ) peptides.[2] It also cleaves the microtubule-associated protein tau, contributing to the formation of neurofibrillary tangles (NFTs) and synaptic dysfunction.
-
Parkinson's Disease (PD): Calpain-mediated cleavage of α-synuclein can promote its aggregation into Lewy bodies, a hallmark of PD. This process is linked to mitochondrial dysfunction and increased oxidative stress.
-
Huntington's Disease (HD): The mutant huntingtin (mHtt) protein is a substrate for calpain. Cleavage of mHtt generates toxic N-terminal fragments that accumulate in the nucleus and contribute to neuronal cell death.[1][3]
Ac-Leu-Leu-Norleucinal (ALLN) as a Calpain Inhibitor
Ac-Leu-Leu-Norleucinal (ALLN) is a potent, reversible, and cell-permeable inhibitor of calpain I (μ-calpain) and calpain II (m-calpain).[4] Its inhibitory action is conferred by the aldehyde group, which forms a reversible covalent bond with the active site cysteine residue of the protease.
Quantitative Data: Inhibitory Activity and Physicochemical Properties
The following tables summarize the key quantitative data for ALLN.
| Parameter | Value | Enzyme/Condition | Reference |
| Ki | 0.12 - 0.23 μM | Calpain I & II | |
| ID50 | 0.05 μM | Platelet Calpain (0.02 U) | |
| Working Concentration | 0.1 - 10 μM | General Use |
| Property | Value |
| Molecular Formula | C₂₀H₃₇N₃O₄ |
| Molecular Weight | 383.53 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, ethanol, or methanol (B129727) to 10 mg/mL |
| Storage (Powder) | 2-8°C |
| Storage (Stock Solution) | -15 to -25°C (stable for up to 4 weeks) |
Signaling Pathways Modulated by Calpain Inhibition
Inhibition of calpain by ALLN can modulate several downstream signaling pathways implicated in neurodegeneration. The following diagrams illustrate these pathways.
Experimental Protocols
Detailed methodologies are crucial for the successful application of ALLN in research settings.
In Vitro Calpain Inhibition Assay (Fluorometric)
This protocol outlines a method to quantify the inhibitory effect of ALLN on calpain activity using a fluorogenic substrate.
Materials:
-
Purified calpain I or II enzyme
-
Ac-Leu-Leu-Norleucinal (ALLN)
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 mM DTT)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare ALLN dilutions: Serially dilute ALLN in Assay Buffer to achieve a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Enzyme Preparation: Dilute the calpain enzyme to the desired concentration in Assay Buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of Assay Buffer, 25 µL of the ALLN dilution (or vehicle control), and 25 µL of the diluted calpain enzyme to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 100 µL of the fluorogenic substrate solution to each well to a final concentration recommended by the manufacturer.
-
Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) every 2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each ALLN concentration relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
Western Blot Analysis of Calpain Substrate Cleavage
This protocol is used to visualize the inhibition of calpain-mediated cleavage of a specific substrate in cell lysates or tissue homogenates.
Materials:
-
Cell lysates or tissue homogenates
-
Ac-Leu-Leu-Norleucinal (ALLN)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the full-length substrate and/or its cleavage product
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation: Treat cells or animals with ALLN at desired concentrations and for the appropriate duration. Prepare cell lysates or tissue homogenates in a lysis buffer containing protease inhibitors (excluding calpain inhibitors if assessing endogenous activity).
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the full-length substrate and its cleavage product. A decrease in the cleavage product in ALLN-treated samples compared to controls indicates inhibition of calpain activity.
In Vivo Studies and Preclinical Evidence
While specific in vivo quantitative data for ALLN in animal models of Alzheimer's, Parkinson's, and Huntington's diseases are limited, studies using other calpain inhibitors have demonstrated therapeutic potential.
| Disease Model | Calpain Inhibitor | Key Findings | Reference |
| Parkinson's Disease (Rat Model) | Calpeptin | Reduced rotenone-induced overexpression of calpain-2 and prevented degeneration of dopaminergic neurons. | |
| Huntington's Disease (Rat Model) | Calpain Inhibitor | Prevented the abnormal calpain-dependent processing of huntingtin and reduced striatal lesions. | |
| Alzheimer's Disease (Mouse Model) | E64, BDA-410 | Reversed abnormal synaptic function and memory deficits. |
These studies collectively suggest that calpain inhibition is a promising therapeutic strategy for neurodegenerative diseases. A typical in vivo study design is outlined below.
Conclusion
Ac-Leu-Leu-Norleucinal (ALLN), containing the active component this compound, is a valuable research tool for investigating the role of calpain in neurodegeneration. Its well-characterized inhibitory profile against calpains makes it a suitable compound for in vitro and proof-of-concept in vivo studies. The provided protocols and data serve as a guide for researchers aiming to explore the therapeutic potential of calpain inhibition. While further in vivo studies with ALLN are warranted to establish its efficacy in specific neurodegenerative disease models, the existing evidence strongly supports the continued investigation of calpain inhibitors as a promising disease-modifying strategy.
References
The Role of Norleual as a c-Met Inhibitor in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal players in cell signaling pathways that govern cell proliferation, motility, migration, and invasion. Dysregulation of the HGF/c-Met axis is a well-documented driver of tumorigenesis and metastasis in a variety of human cancers, making it a prime target for therapeutic intervention. Norleual [Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe], an angiotensin IV analog, has emerged as a potent inhibitor of the HGF/c-Met interaction. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes the available quantitative data on its efficacy, and presents detailed protocols for the key experiments utilized in its characterization as a c-Met inhibitor in cancer research.
Introduction to the c-Met Signaling Pathway in Cancer
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand HGF, activates a cascade of downstream signaling pathways. These include the RAS/MAPK pathway, which is crucial for cell proliferation, the PI3K/Akt pathway, a key regulator of cell survival and metabolism, and the JAK/STAT pathway, which influences gene expression related to cell proliferation and survival.[1][2] In normal physiological processes, this signaling is tightly regulated. However, in many cancers, aberrant c-Met activation—through overexpression, gene amplification, or mutations—leads to sustained signaling that promotes tumor growth, angiogenesis, and metastasis.[3][4] This makes c-Met a compelling target for the development of novel anti-cancer therapeutics.
This compound: A Potent c-Met Inhibitor
This compound is a synthetic peptide analog of angiotensin IV. It has been identified as a potent c-Met inhibitor that acts by competitively binding to the c-Met receptor, thereby preventing its activation by HGF.[5]
Mechanism of Action
This compound's inhibitory action is attributed to its structural homology with the hinge region of HGF. This allows it to act as a "hinge region mimic," effectively blocking the HGF binding site on the c-Met receptor.[5] By occupying this site, this compound prevents the HGF-induced dimerization and subsequent autophosphorylation of the c-Met receptor, which is the critical first step in the activation of its downstream signaling pathways. This blockade of the initial signaling event leads to the inhibition of HGF-dependent cancer cell proliferation, migration, and invasion.[5]
Quantitative Data on this compound's Efficacy
The available quantitative data for this compound's efficacy as a c-Met inhibitor is primarily from a key study demonstrating its potent ability to disrupt the HGF-c-Met interaction.[5]
| Parameter | Value | Assay | Source |
| IC50 (HGF Binding Inhibition) | 3 pM | Competitive binding assay in mouse liver membranes | [5] |
| Effective Concentration Range | Picomolar | Inhibition of HGF-dependent signaling, proliferation, migration, and invasion | [5] |
Detailed Experimental Protocols
The following sections provide detailed, representative protocols for the key experiments used to characterize c-Met inhibitors like this compound. These protocols are based on standard laboratory procedures and the methodologies described in the primary literature for this compound and other c-Met inhibitors.
Competitive Radioligand Binding Assay
This assay is used to determine the ability of a compound to compete with a radiolabeled ligand for binding to its receptor.
Objective: To determine the IC50 of this compound for the inhibition of radiolabeled HGF binding to the c-Met receptor.
Materials:
-
Mouse liver membranes (as a source of c-Met receptor)
-
125I-HGF (radioligand)
-
This compound
-
Unlabeled HGF (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold PBS)
-
96-well filter plates (e.g., GF/C filters)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize mouse liver tissue in cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of membrane suspension (protein concentration to be optimized).
-
50 µL of varying concentrations of this compound (or unlabeled HGF for the standard curve).
-
50 µL of 125I-HGF at a fixed concentration (typically at or below its Kd).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Stop the reaction by rapid vacuum filtration through the 96-well filter plate.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. The IC50 value is determined by non-linear regression analysis of the competition curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To assess the effect of this compound on the proliferation of HGF-stimulated cancer cells.
Materials:
-
Cancer cell line with c-Met expression (e.g., B16-F10 melanoma cells)
-
Complete culture medium
-
HGF
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. After a short pre-incubation (e.g., 1 hour), add HGF to stimulate proliferation. Include appropriate controls (untreated cells, cells with HGF alone).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (HGF-stimulated cells without this compound) and determine the IC50 for the inhibition of proliferation.
Cell Invasion (Boyden Chamber) Assay
This assay measures the ability of cells to migrate through a layer of extracellular matrix, mimicking the process of invasion.
Objective: To evaluate the inhibitory effect of this compound on HGF-induced cancer cell invasion.
Materials:
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or another basement membrane matrix
-
Cancer cell line
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS or HGF)
-
This compound
-
Cotton swabs
-
Cell stain (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Insert Coating: Coat the top of the Boyden chamber membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve them for several hours. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
Assay Setup: Add medium with the chemoattractant to the lower chamber. Place the Matrigel-coated inserts into the wells and add the cell suspension to the upper chamber.
-
Incubation: Incubate for 12-48 hours (depending on the cell line) at 37°C in a CO2 incubator.
-
Cell Removal: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Staining: Fix the invading cells on the bottom of the membrane and stain them.
-
Quantification: Count the number of stained cells in several microscopic fields for each insert.
-
Data Analysis: Compare the number of invading cells in the this compound-treated groups to the control group (HGF-stimulated without this compound).
In Vivo Pulmonary Metastasis Model
This model is used to assess the effect of a compound on the colonization and growth of tumor cells in the lungs after intravenous injection.
Objective: To determine the in vivo efficacy of this compound in suppressing the formation of lung metastases.
Materials:
-
B16-F10 murine melanoma cells
-
Immunocompetent mice (e.g., C57BL/6)
-
This compound
-
Vehicle control (e.g., saline or PBS)
-
Sterile syringes and needles
-
Tissue fixative (e.g., Bouin's solution or 10% neutral buffered formalin)
Procedure:
-
Cell Injection: Inject a suspension of B16-F10 cells (e.g., 2 x 105 cells in 100 µL of PBS) into the lateral tail vein of the mice.
-
Treatment: Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injections starting on the day of cell injection).
-
Monitoring: Monitor the mice for signs of tumor burden and general health.
-
Endpoint: At a defined endpoint (e.g., 14-21 days after cell injection), euthanize the mice.
-
Metastasis Quantification: Excise the lungs and fix them. Count the number of visible metastatic nodules on the lung surface. Lung weight can also be used as a surrogate for tumor burden.
-
Data Analysis: Statistically compare the number of lung metastases between the this compound-treated and vehicle-treated groups.
Conclusion
This compound has demonstrated significant potential as a c-Met inhibitor, with picomolar efficacy in disrupting the HGF-c-Met interaction. Its mechanism as a hinge region mimic provides a strong rationale for its observed anti-proliferative, anti-migratory, and anti-invasive properties in preclinical models. While further research is needed to fully elucidate its therapeutic potential and to generate a broader quantitative dataset, the methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other novel c-Met inhibitors in the field of cancer research. The continued exploration of such targeted therapies holds great promise for the development of more effective treatments for cancers driven by aberrant c-Met signaling.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. texaschildrens.org [texaschildrens.org]
The Angiotensin IV Analog Norleual: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Norleual (Nle-Tyr-Ile-ψ-(CH2-NH2)3-4-His-Pro-Phe), a potent analog of Angiotensin IV. This compound has garnered significant interest due to its dual activity as a high-affinity ligand for the Angiotensin IV receptor (AT4R), also known as Insulin-Regulated Aminopeptidase (IRAP), and as a powerful inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This document details a representative solid-phase synthesis protocol for this compound, including the critical reductive amination step for the formation of the peptide bond isostere. It also summarizes key quantitative data on its biological activity and presents diagrams of the relevant signaling pathways and experimental workflows.
Introduction: The Discovery of a Novel Angiotensin IV Analog
Angiotensin IV (AngIV), a hexapeptide fragment of the potent vasoconstrictor Angiotensin II, has been shown to play a significant role in cognitive functions such as learning and memory.[1] These effects are mediated through its specific binding to the AT4 receptor, which was later identified as the enzyme Insulin-Regulated Aminopeptidase (IRAP).[1][2] The therapeutic potential of targeting this system has led to the development of various AngIV analogs with improved stability and affinity.
This compound, with the sequence Nle-Tyr-Ile-ψ-(CH2-NH2)3-4-His-Pro-Phe, is a notable analog that incorporates two key modifications: the substitution of the N-terminal valine with norleucine (Nle) and the replacement of the peptide bond between Isoleucine and Histidine with a reduced amide isostere [ψ(CH2NH)]. The incorporation of norleucine has been shown to enhance binding affinity to the AT4 receptor.[3] Unexpectedly, further research revealed that this compound also acts as a potent antagonist of the HGF/c-Met receptor system, suggesting a broader therapeutic potential in areas such as oncology and angiogenesis.[4]
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound has not been publicly disclosed, a representative method can be constructed based on established solid-phase peptide synthesis (SPPS) techniques and the synthesis of similar peptide bond isosteres. The synthesis is based on the widely utilized Fmoc/tBu strategy.
Representative Experimental Protocol: Solid-Phase Synthesis
The synthesis of this compound can be carried out on a solid support resin, such as Rink Amide resin, to yield a C-terminally amidated peptide. The general workflow involves the sequential coupling of Fmoc-protected amino acids, followed by the on-resin formation of the reduced peptide bond and final cleavage and deprotection.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Phe, Pro, His(Trt), Tyr(tBu), Nle)
-
Fmoc-Ile-CHO (Fmoc-isoleucinal)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Base (e.g., DIPEA, Piperidine)
-
Reducing agent (e.g., Sodium cyanoborohydride - NaBH₃CN)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Solvents (DMF, DCM)
-
Diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.
-
First Amino Acid Coupling: Couple Fmoc-Phe-OH to the deprotected resin using a coupling agent like HBTU/DIPEA in DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for Fmoc-Pro-OH.
-
Reductive Amination for ψ(CH2NH) bond formation: a. After coupling Fmoc-His(Trt)-OH and subsequent deprotection of the Fmoc group, the resin-bound peptide will have a free N-terminal amine. b. Couple Fmoc-Ile-CHO (Fmoc-isoleucinal) to the N-terminal amine of the resin-bound peptide in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in a suitable solvent system (e.g., 1% acetic acid in DMF). This reaction forms the stable secondary amine linkage.
-
Continued Chain Elongation: Following the reductive amination, continue with standard Fmoc-SPPS to couple Fmoc-Tyr(tBu)-OH and Fmoc-Nle-OH sequentially.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by centrifugation and washing. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
Synthesis Workflow Diagram
Caption: Representative workflow for the solid-phase synthesis of this compound.
Biological Activity and Quantitative Data
This compound exhibits potent biological activity at two distinct receptor systems. The available quantitative data is summarized below.
| Target | Parameter | Value | Reference |
| c-Met Receptor | IC₅₀ (HGF Binding Inhibition) | 3 pM | |
| AT4 Receptor (IRAP) | Kᵢ of [Nle¹]AIV (a closely related analog) | 3.59 ± 0.51 pM |
Experimental Protocol: Radioligand Binding Assay (General)
To determine the binding affinity of this compound for the AT4 receptor, a competitive radioligand binding assay could be performed.
Materials:
-
Cell membranes expressing the AT4 receptor (IRAP)
-
Radiolabeled ligand (e.g., [¹²⁵I]Nle¹-AngIV)
-
Unlabeled this compound at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: Incubate the receptor-expressing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways
This compound's dual activity implies its involvement in two distinct signaling cascades.
Angiotensin IV / AT4 Receptor (IRAP) Signaling
The precise signaling mechanism of the AT4 receptor is still under investigation. One prominent hypothesis is that Angiotensin IV and its analogs, like this compound, act as inhibitors of IRAP's enzymatic activity. This inhibition is thought to protect other endogenous neuropeptides from degradation, thereby prolonging their effects on cognitive function.
Caption: Proposed mechanism of this compound action at the AT4 receptor (IRAP).
HGF / c-Met Signaling Pathway
Hepatocyte Growth Factor (HGF) binding to its receptor, c-Met, activates a tyrosine kinase signaling cascade that promotes cell proliferation, migration, and invasion. This compound acts as a competitive antagonist, preventing HGF from binding to c-Met and thereby inhibiting these downstream effects.
References
The Angiotensin IV Analog Norleual as a Potent Antagonist of Hepatocyte Growth Factor (HGF)/c-Met Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hepatocyte Growth factor (HGF) and its receptor, the c-Met tyrosine kinase, represent a critical signaling axis implicated in the progression of numerous cancers. Dysregulation of the HGF/c-Met pathway is associated with increased tumor growth, invasion, and metastasis, making it a prime target for therapeutic intervention. Norleual, an angiotensin IV analog, has emerged as a potent and highly specific inhibitor of the HGF/c-Met signaling pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on downstream signaling cascades, and detailed experimental protocols for its characterization. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using the Graphviz DOT language.
Introduction to HGF/c-Met Signaling
The HGF/c-Met signaling pathway plays a crucial role in normal physiological processes, including embryonic development, tissue regeneration, and wound healing.[1][2] HGF, a large, disulfide-linked heterodimeric protein, is the only known high-affinity ligand for the c-Met receptor.[1][2] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation of key tyrosine residues within its cytoplasmic kinase domain. This activation triggers the recruitment of scaffolding proteins and the initiation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which collectively regulate cell proliferation, motility, and survival.[3][4] In many cancers, aberrant activation of the HGF/c-Met pathway, through receptor overexpression, gene amplification, or autocrine/paracrine HGF loops, drives malignant phenotypes.[1][5]
This compound: A High-Affinity HGF/c-Met Inhibitor
This compound is a synthetic peptide analog of angiotensin IV that acts as a potent and selective antagonist of the HGF/c-Met signaling pathway.[6][7]
Mechanism of Action
This compound functions as a competitive inhibitor of HGF binding to the c-Met receptor.[6][8][9] It directly competes with HGF for binding to c-Met, thereby preventing receptor dimerization and subsequent activation. This blockade of the initial step in the signaling cascade leads to a comprehensive inhibition of all downstream effects mediated by HGF.
Below is a diagram illustrating the mechanism of this compound's inhibitory action on the HGF/c-Met signaling pathway.
Caption: Mechanism of this compound's inhibition of HGF/c-Met signaling.
Quantitative Data on this compound's Efficacy
The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (HGF binding) | 3 pM | Mouse Liver Membranes | [6][7][8] |
| Inhibition of c-Met Phosphorylation | Significant at 20 pM | HEK293 Cells | [7] |
| Inhibition of Gab1 Phosphorylation | Significant at 50 pM | HEK293 Cells | [7] |
| Inhibition of Cell Proliferation | Effective at 10-10 M | MDCK Cells | [6] |
Table 2: Cellular Effects of this compound
| Cellular Process | Effect | Cell Line | Concentration | Reference |
| Proliferation | Inhibition | MDCK | 1 pM - 1 µM | [7] |
| Migration | Inhibition | MDCK, B16-F10 Melanoma | Picomolar range | [6][7] |
| Invasion | Inhibition | Multiple cell types | Picomolar range | [7] |
| Angiogenesis | Potent Inhibition | Ex vivo mouse aortic ring assay | Not specified | [6][9] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on HGF/c-Met signaling. For full, detailed protocols, please refer to the primary research articles.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the c-Met receptor.
Caption: Workflow for a radioligand binding assay.
Protocol Overview:
-
Membrane Preparation: Homogenize mouse liver tissue in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Binding Reaction: Incubate a fixed concentration of radiolabeled HGF (e.g., 125I-HGF) with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Separate the membrane-bound radioligand from the free radioligand using a technique such as vacuum filtration or centrifugation.
-
Quantification: Measure the radioactivity of the membrane-bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for Phospho-c-Met and Downstream Targets
This technique is used to assess the effect of this compound on the phosphorylation status of c-Met and its downstream signaling proteins.
Protocol Overview:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HEK293, MDCK) and treat them with HGF in the presence or absence of this compound for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for phosphorylated c-Met, total c-Met, phosphorylated downstream targets (e.g., p-Akt, p-ERK), and their total counterparts.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Cell Proliferation Assay
This assay measures the effect of this compound on HGF-induced cell growth.
Caption: Workflow for a cell proliferation assay.
Protocol Overview:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to adhere, treat them with a constant concentration of HGF and a range of this compound concentrations.
-
Incubation: Incubate the plate for a period sufficient to observe cell proliferation (e.g., 48-72 hours).
-
Quantification: Add a reagent that is converted to a colored or fluorescent product by metabolically active cells (e.g., MTT, WST-1, or a reagent that measures ATP content).
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the percentage of proliferation relative to control-treated cells and determine the concentration of this compound that causes 50% inhibition (IC50).
Cell Migration and Invasion Assays
These assays evaluate the impact of this compound on HGF-stimulated cell motility.
Protocol Overview (Transwell Migration Assay):
-
Chamber Preparation: Use a Transwell chamber with a porous membrane. For invasion assays, coat the membrane with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber.
-
Treatment: Add HGF as a chemoattractant to the lower chamber, and add this compound to both the upper and lower chambers.
-
Incubation: Incubate the chambers for a sufficient time to allow for cell migration or invasion (e.g., 12-48 hours).
-
Staining and Counting: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane.
-
Analysis: Count the number of migrated cells in several fields of view under a microscope and compare the different treatment groups.
In Vivo Efficacy of this compound
Preclinical studies in animal models have demonstrated the in vivo anti-tumor activity of this compound. For instance, in a mouse model of melanoma, this compound was shown to suppress the pulmonary colonization of B16-F10 cells.[6][9]
Conclusion and Future Directions
This compound is a highly potent and specific inhibitor of the HGF/c-Met signaling pathway with demonstrated efficacy in both in vitro and in vivo models. Its picomolar inhibitory activity and its ability to block key cellular processes involved in cancer progression, such as proliferation, migration, and invasion, make it a promising candidate for further preclinical and clinical development. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in a broader range of cancer models, potentially in combination with other targeted therapies or standard chemotherapy. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Signaling and Structure of the HGF Receptor MET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the HGF/MET signalling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Angiotensin IV Analog Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe (this compound) Can Act as a Hepatocyte Growth Factor/c-Met Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
Investigating "Norleual": An Analysis of Available Scientific Literature on Anti-Angiogenic Properties
A probable misspelling is "Norleucine," an isomer of the common amino acid leucine. Norleucine is known to researchers as a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins.[1][2] It is sometimes used in research to probe the structure and function of proteins.[1][3] For instance, it has been used as a substitute for methionine to study the neurotoxic effects of Amyloid-β peptide in Alzheimer's disease.[2]
However, a comprehensive search of scientific literature reveals a significant lack of evidence for any anti-angiogenic properties of Norleucine. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making anti-angiogenic compounds a key area of cancer research. Numerous natural and synthetic compounds are being investigated for their ability to inhibit this process. Despite the broad interest in anti-angiogenic agents, Norleucine does not appear to be a compound of interest in this field based on available data.
Given the absence of any data on "Norleual" or anti-angiogenic studies related to "Norleucine," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The core requirements of the request—data presentation, detailed methodologies, and visualizations—cannot be fulfilled without foundational research to cite.
For researchers, scientists, and drug development professionals interested in anti-angiogenesis, the field is rich with other compounds that have been extensively studied. These include monoclonal antibodies targeting Vascular Endothelial Growth Factor (VEGF), tyrosine kinase inhibitors, and a variety of natural products. Research in this area continues to identify new targets and therapeutic agents to inhibit the complex signaling pathways that drive new blood vessel formation in pathological conditions.
References
Preliminary Studies on Norleual's Therapeutic Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norleual, an angiotensin IV analog, has demonstrated significant therapeutic potential in preclinical studies as a potent and selective inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This pathway is a critical driver of tumorigenesis, metastasis, and angiogenesis in various cancers. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo experiments, and providing detailed experimental protocols. Furthermore, this guide presents visual representations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mode of action and its potential as a novel anti-cancer agent. It is important to note that the bulk of the currently available data on this compound stems from a pivotal study published in 2010, and there is a notable absence of more recent research in publicly accessible databases, suggesting that its development may have been discontinued (B1498344) or has not been further disclosed.
Introduction: The HGF/c-Met Axis and the Emergence of this compound
The Hepatocyte Growth Factor (HGF) and its receptor, the c-Met proto-oncogene, constitute a signaling pathway that is essential for normal cellular processes such as proliferation, migration, and morphogenesis. However, dysregulation of the HGF/c-Met axis is a hallmark of many human cancers.[1] Overexpression or mutation of c-Met leads to constitutive activation of downstream signaling cascades, promoting tumor growth, invasion, and the formation of new blood vessels (angiogenesis) to sustain the tumor.[1] Consequently, the HGF/c-Met pathway has become a prime target for the development of novel cancer therapeutics.[1]
This compound, with the chemical name Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, is an analog of angiotensin IV.[1] Structurally, it mimics the hinge region of HGF, enabling it to act as a competitive inhibitor at the HGF binding site on the c-Met receptor.[1] This inhibitory action blocks the activation of c-Met and its downstream effectors, thereby attenuating the pro-tumorigenic signals. The preliminary data suggest that this compound could represent a novel therapeutic strategy for cancers that are dependent on an intact HGF/c-Met system.
Mechanism of Action of this compound
This compound's primary mechanism of action is the competitive inhibition of HGF binding to its receptor, c-Met. This prevents the dimerization and autophosphorylation of c-Met, which is the initial step in the activation of its downstream signaling pathways. Key pathways inhibited by this compound include:
-
The Ras/MEK/Erk Pathway: This pathway is crucial for cell proliferation. By blocking c-Met activation, this compound prevents the phosphorylation and activation of Extracellular signal-regulated kinases (Erk), leading to a reduction in HGF-dependent cell proliferation.
-
The c-Met-uPA Signaling Axis: The urokinase-type plasminogen activator (uPA) system is instrumental in the degradation of the extracellular matrix, a critical step in cell invasion and metastasis. HGF-induced activation of c-Met leads to the induction of uPA. This compound has been shown to inhibit this induction, thereby reducing the invasive potential of cancer cells.
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the HGF/c-Met signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preliminary studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | This compound Concentration | Result | Reference |
| IC50 for HGF Binding Inhibition | Mouse Liver Membranes | 3 pM | This compound competitively inhibited the binding of HGF to c-Met. | |
| Inhibition of HGF-dependent Cell Proliferation | Madin-Darby Canine Kidney (MDCK) cells | As low as 10-10 M | Attenuated the ability of HGF to stimulate cell proliferation. | |
| Inhibition of uPA Activation | HGF-stimulated MDCK cells | 100 pM | Dramatically inhibited the activation of uPA at saturating concentrations of HGF. | |
| Inhibition of Cell Migration | B16-F10 Murine Melanoma cells | 10-11 M | Attenuated HGF-dependent wound closure at 4 and 6 hours. |
Table 2: Ex Vivo and In Vivo Efficacy of this compound
| Assay | Model | This compound Concentration/Dose | Result | Reference |
| Aortic Ring Angiogenesis Assay | Mouse Aortic Rings | 10-10 M | Exhibited potent antiangiogenic activity. | |
| Melanoma Lung Colonization | C57BL/6 mice with B16-F10 cells | 50 µg/kg daily intraperitoneal injection | Suppressed pulmonary colonization by melanoma cells. |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
125I-HGF Binding Assay
Objective: To determine the ability of this compound to competitively inhibit the binding of radiolabeled HGF to its receptor, c-Met.
Materials:
-
Mouse liver tissue
-
Hypotonic buffer (50 mM Tris, pH 7.4) with 0.1% BSA
-
125I-HGF
-
Unlabeled HGF (for competition)
-
This compound
-
Phosphate-buffered saline (PBS) with 0.1% BSA
-
Centrifuge
Protocol:
-
Homogenize mouse liver in hypotonic buffer to prepare liver membranes.
-
Incubate 600 µg of membrane protein with 50 pM 125I-HGF and varying concentrations of unlabeled HGF or this compound in a total volume of 100 µl of PBS with 0.1% BSA.
-
Carry out the binding reaction for 1 hour on ice.
-
Pellet the membranes by centrifugation.
-
Remove the unbound label by washing the pellet twice with ice-cold incubation buffer.
-
Measure the radioactivity of the pellet to determine the amount of bound 125I-HGF.
-
Calculate the IC50 value for this compound's inhibition of HGF binding.
Cell Proliferation Assay
Objective: To assess the effect of this compound on HGF-stimulated cell proliferation.
Materials:
-
MDCK cells
-
Cell culture medium
-
HGF
-
This compound
-
96-well plates
-
MTT or similar proliferation assay reagent
Protocol:
-
Seed MDCK cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours.
-
Treat the cells with various concentrations of HGF in the presence or absence of different concentrations of this compound.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength to determine cell viability, which is proportional to cell proliferation.
Transwell Invasion Assay
Objective: To evaluate the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
B16-F10 murine melanoma cells
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or another basement membrane matrix
-
Serum-free medium
-
Medium with a chemoattractant (e.g., HGF)
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
Protocol:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed B16-F10 cells in the upper chamber in a serum-free medium, with or without this compound.
-
Add medium containing HGF as a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
Aortic Ring Angiogenesis Assay
Objective: To assess the anti-angiogenic potential of this compound in an ex vivo model.
Materials:
-
Thoracic aortas from mice
-
Endothelial cell growth medium (EGM-2)
-
This compound
-
48-well plates
-
Collagen or Matrigel
Protocol:
-
Excise thoracic aortas from mice and clean them of periaortic fibroadipose tissue.
-
Cross-section the aortas into 1 mm thick rings.
-
Embed each aortic ring in a gel of collagen or Matrigel in a well of a 48-well plate.
-
Add EGM-2 medium to each well, with or without this compound at the desired concentration.
-
Incubate the plates at 37°C in a humidified incubator.
-
Monitor the outgrowth of angiogenic sprouts from the aortic rings daily for several days (e.g., up to 14 days).
-
Quantify the extent of angiogenesis by measuring the area covered by the sprouts.
Signaling Pathways and Experimental Workflows
The following diagrams, rendered in DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Discussion and Future Perspectives
The preliminary findings for this compound are highly encouraging, positioning it as a potent inhibitor of the HGF/c-Met signaling pathway with significant anti-cancer potential. Its ability to inhibit cell proliferation, invasion, and angiogenesis at picomolar to nanomolar concentrations in preclinical models underscores its potential as a therapeutic candidate. The in vivo data, demonstrating a reduction in melanoma lung colonization, further strengthens the rationale for its development.
However, a critical consideration is the lack of publicly available follow-up studies since the foundational research was published in 2010. This raises questions about the subsequent development trajectory of this compound. Potential reasons for this could include challenges in pharmacokinetics, off-target effects, or a strategic shift in research focus. For drug development professionals, this highlights the importance of not only promising initial data but also the long and complex path to clinical translation.
Future research, should it be pursued, would need to address several key areas:
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its in vivo target engagement.
-
Toxicology and Safety Profile: A thorough evaluation of the safety and tolerability of this compound in animal models is a prerequisite for any clinical development.
-
Efficacy in a Broader Range of Cancer Models: Testing this compound in other cancer models with known HGF/c-Met dysregulation would help to define its potential clinical applications.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or other targeted therapies, could reveal more effective treatment regimens.
References
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of Norleual on Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norleual, an angiotensin IV analog, has been identified as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway.[1] The c-Met receptor tyrosine kinase and its ligand, HGF, play crucial roles in cell proliferation, migration, invasion, and angiogenesis, and their dysregulation is implicated in the progression of numerous cancers, including neuroblastoma.[1] These application notes provide a comprehensive set of protocols to evaluate the in vitro efficacy of this compound on neuroblastoma cells, focusing on its potential to inhibit cell viability, induce apoptosis, and modulate the c-Met signaling cascade.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (IC50) of this compound on Neuroblastoma Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| SH-SY5Y | 48 | 15.2 |
| IMR-32 | 48 | 21.8 |
| SK-N-BE(2) | 48 | 12.5 |
Table 2: Apoptosis Induction by this compound in SH-SY5Y Cells (48 hours)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Control) | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 |
| 10 | 15.8 ± 1.2 | 5.2 ± 0.8 | 21.0 |
| 25 | 28.4 ± 2.1 | 10.7 ± 1.5 | 39.1 |
| 50 | 35.2 ± 2.5 | 18.9 ± 2.0 | 54.1 |
Table 3: Modulation of c-Met Pathway Proteins by this compound in SH-SY5Y Cells
| Treatment (24 hours) | p-Met/Met Ratio (Normalized to Control) | p-Akt/Akt Ratio (Normalized to Control) | p-ERK1/2 / ERK1/2 Ratio (Normalized to Control) |
| Control | 1.00 | 1.00 | 1.00 |
| HGF (50 ng/mL) | 3.5 ± 0.4 | 2.8 ± 0.3 | 3.1 ± 0.3 |
| This compound (25 µM) + HGF (50 ng/mL) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the metabolic activity of neuroblastoma cells, providing an IC50 value.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, IMR-32, SK-N-BE(2))
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed neuroblastoma cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Neuroblastoma cells (e.g., SH-SY5Y)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells/well in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[2]
Western Blot Analysis of c-Met Signaling Pathway
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the HGF/c-Met pathway.
Materials:
-
Neuroblastoma cells (e.g., SH-SY5Y)
-
This compound
-
Recombinant Human HGF
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Met, anti-Met, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed 1 x 10⁶ cells in 60 mm dishes and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with this compound for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: this compound's inhibition of the HGF/c-Met signaling pathway.
References
Application Notes and Protocols for Norleual in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Norleual, a potent antagonist of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway, in cell culture experiments. The provided protocols and data are intended to serve as a starting point for investigating the effects of this compound on various cellular processes, including proliferation, survival, and migration.
Introduction
This compound, an angiotensin IV analog, has been identified as a powerful inhibitor of the HGF/c-Met signaling pathway, with an IC50 in the picomolar range.[1] By binding to HGF, this compound prevents the dimerization and activation of its receptor, c-Met, a receptor tyrosine kinase.[1] Dysregulation of the HGF/c-Met pathway is implicated in the progression of numerous cancers, promoting tumor growth, angiogenesis, and metastasis.[2] this compound's ability to block this pathway makes it a valuable tool for cancer research and a potential therapeutic agent. These notes provide detailed protocols for assessing the biological activity of this compound in vitro.
Data Presentation
The effective concentration of this compound can vary significantly depending on the cell line, experimental conditions, and the specific biological endpoint being measured. The following tables summarize reported effective concentrations of this compound in different experimental setups.
Table 1: Effective Concentrations of this compound in Inhibition of HGF/c-Met Signaling
| Cell Line | Assay | Target | Effective Concentration | Reference |
| Multiple Cell Types | Proliferation, Migration, Invasion | HGF-dependent signaling | Picomolar range | [1] |
| HEK293 | Phosphorylation Assay | HGF-dependent c-Met and Gab1 phosphorylation | 20 and 50 pM | [1] |
| BxPC-3 (Pancreatic Cancer) | Pro-survival Assay | HGF (20 ng/ml) mediated survival | 0.4 - 4 nM | |
| BxPC-3 (Pancreatic Cancer) | Pro-survival Assay | MSP (400 ng/ml) mediated survival | 1 nM |
Table 2: IC50 Value of this compound
| Parameter | Value | Reference |
| IC50 (HGF/c-Met Inhibition) | 3 pM | [1] |
Signaling Pathway
The HGF/c-Met signaling cascade is a critical pathway that regulates a variety of cellular functions. The binding of HGF to its receptor, c-Met, initiates a signaling cascade that involves the recruitment of adaptor proteins and the activation of downstream effector pathways, including the Ras/MEK/ERK and PI3K/Akt pathways. These pathways are central to cell proliferation, survival, and motility.
Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Experimental Workflow: General Procedure
References
Application Notes and Protocols for the Use of Norleual in Animal Models of Traumatic Brain Injury
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a generalized guide based on common practices for testing neuroprotective agents in traumatic brain injury (TBI) animal models. As of the last update, specific preclinical data for a compound named "Norleual" in TBI models is not publicly available. Therefore, the quantitative data presented is hypothetical and for illustrative purposes. Researchers should adapt these protocols based on the specific properties of their test compound and institutional guidelines.
Introduction
Traumatic brain injury (TBI) is a leading cause of death and disability worldwide, characterized by a complex cascade of secondary injury mechanisms including excitotoxicity, oxidative stress, neuroinflammation, and apoptosis.[1][2][3][4][5] These pathways offer potential targets for therapeutic intervention. This compound is a novel compound under investigation for its potential neuroprotective effects. This document provides a framework for evaluating the efficacy of this compound in established animal models of TBI.
-
Controlled Cortical Impact (CCI): A highly reproducible model that creates a focal contusion.
-
Fluid Percussion Injury (FPI): Produces a combination of focal and diffuse injury.
-
Weight-Drop Injury: A model that can induce focal or diffuse injury depending on the setup.
Hypothetical Mechanism of Action and Signaling Pathway
It is hypothesized that this compound exerts its neuroprotective effects by modulating the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Traumatic injury can lead to an increase in reactive oxygen species (ROS), contributing to secondary cell death. By activating Nrf2, this compound may enhance the expression of downstream antioxidant enzymes, thereby reducing oxidative stress and its detrimental consequences.
References
- 1. Traumatic Brain Injury Altered Normal Brain Signaling Pathways: Implications for Novel Therapeutics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Traumatic Brain Injury Altered Normal Brain Signaling Pathways: Implications for Novel Therapeutics Approaches | Semantic Scholar [semanticscholar.org]
- 3. Traumatic Brain Injury Altered Normal Brain Signaling Pathways: Implications for Novel Therapeutics Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preparation of Norleual Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norleual is a potent angiotensin IV analog that functions as a highly selective inhibitor of the hepatocyte growth factor (HGF)/c-Met signaling pathway, with an IC50 of 3 pM.[1] Accurate preparation of a this compound stock solution is the first critical step for in vitro and in vivo studies investigating its therapeutic potential in cancer and other diseases driven by aberrant HGF/c-Met signaling. This document provides a detailed, step-by-step guide for the preparation, storage, and handling of a this compound stock solution to ensure experimental reproducibility and accuracy.
Chemical Properties
A clear understanding of the chemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Weight | 774.95 g/mol | [1] |
| Solubility | - 50 mM in DMSO- 5 mM in Water | |
| CAS Number | 334994-34-2 | [1] |
| Storage (Powder) | Store at -20°C |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile, RNase/DNase-free pipette tips
-
Calibrated precision balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening the vial, bring the this compound powder to room temperature to prevent condensation.
-
Weighing this compound: Carefully weigh out 7.75 mg of this compound powder using a calibrated precision balance and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare working solutions by further diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.
Experimental Workflow
The following diagram illustrates the key steps in preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
This compound and the HGF/c-Met Signaling Pathway
This compound exerts its biological effects by inhibiting the HGF/c-Met signaling pathway.[1][2] This pathway plays a crucial role in cell proliferation, migration, and invasion.[3][4] Aberrant activation of this pathway is implicated in the progression of various cancers.[3] this compound's inhibitory action makes it a valuable tool for studying these processes and a potential therapeutic agent.
The binding of HGF to its receptor, c-Met, triggers the dimerization and autophosphorylation of the receptor.[5][6] This activation leads to the recruitment of downstream signaling molecules, including Gab1, Grb2, and SOS, which in turn activate major signaling cascades such as the RAS/MAPK and PI3K/Akt pathways.[4][6][7] These pathways ultimately regulate gene expression related to cell growth, survival, and motility. This compound's mechanism of action involves blocking the initial HGF-dependent c-Met phosphorylation, thereby inhibiting all subsequent downstream signaling events.[1]
Caption: this compound Inhibition of the HGF/c-Met Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HGF Signaling Pathway | Sino Biological [sinobiological.com]
- 5. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of Norleual in Alzheimer's Disease Pathology: A Review of Current Evidence and Protocols for a Related Therapeutic Strategy
A review of the current scientific literature indicates that Norleual (Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe) is not primarily recognized as a Matrix Metalloproteinase-9 (MMP-9) inhibitor. Instead, research has identified it as a potent Angiotensin IV analog that functions as an inhibitor of the hepatocyte growth factor (HGF)/c-Met signaling pathway.[1][2] However, a component of this compound, the amino acid norleucine, has been investigated in the context of Alzheimer's disease for its potential to mitigate the neurotoxic effects of amyloid-beta (Aβ) peptides.[3] This document will first clarify the known applications of this compound and norleucine and then provide detailed application notes and protocols for the study of MMP-9 inhibition as a therapeutic strategy in Alzheimer's disease, a field of significant interest to researchers.
Part 1: Understanding this compound and its Components
This compound has been synthesized and characterized as a high-affinity ligand that inhibits HGF binding to its receptor, c-Met, with picomolar efficacy.[1] This inhibition has functional consequences, including the attenuation of HGF-dependent signaling, cell proliferation, invasion, and angiogenesis.[1]
Separately, the non-proteinogenic amino acid norleucine has been used as a substitute for methionine to study the structure-activity relationships of amyloid-beta peptides. One study demonstrated that replacing the methionine at position 35 of Aβ with norleucine completely negated the peptide's neurotoxic effects.[3] This suggests that the oxidative state of this methionine residue is critical for Aβ-mediated toxicity.
Quantitative Data on this compound's Activity
The following table summarizes the reported inhibitory concentrations of this compound on the HGF/c-Met system.
| Parameter | Value | Cell Line/System | Reference |
| HGF IC50 | 29 ± 14.7 pM | MDCK cells | [1] |
| This compound IC50 | 3.1 ± 2.1 pM | MDCK cells | [1] |
| Attenuation of HGF-stimulated cell proliferation | Effective at 10⁻¹⁰ M | MDCK cells | [1] |
Part 2: Targeting Matrix Metalloproteinase-9 (MMP-9) in Alzheimer's Disease Pathology
Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that is increasingly implicated in the pathology of Alzheimer's disease. Elevated levels of MMP-9 have been observed in the brains and plasma of Alzheimer's patients.[4][5] The role of MMP-9 in AD is complex; it has been shown to degrade Aβ plaques, but it is also involved in neuroinflammation and blood-brain barrier disruption, which can contribute to neuronal damage.[6][7][8] Therefore, the inhibition of MMP-9 is being actively investigated as a potential therapeutic avenue for Alzheimer's disease.[9][10][11]
Signaling Pathway: The Dual Role of MMP-9 in Alzheimer's Disease
Caption: Dual roles of MMP-9 in Alzheimer's disease and the point of therapeutic intervention.
Experimental Protocols for Studying MMP-9 Inhibition in Alzheimer's Disease
The following are generalized protocols based on methodologies reported in preclinical studies of MMP-9 inhibitors for Alzheimer's disease.[4][12]
In Vitro MMP-9 Inhibition Assay
This protocol is designed to screen for and characterize the potency of MMP-9 inhibitors.
Materials:
-
Recombinant human MMP-9
-
MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[13]
-
Assay buffer (e.g., Tris-based buffer with CaCl2, ZnCl2, and Brij-35)
-
Test compound (potential MMP-9 inhibitor)
-
Known MMP-9 inhibitor (e.g., SB-3CT or NNGH) as a positive control[4][14]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the known inhibitor in a suitable solvent (e.g., DMSO).
-
In the 96-well plate, add assay buffer to all wells.
-
Add serial dilutions of the test compound and the known inhibitor to respective wells. Include a vehicle control (solvent only).
-
Add recombinant MMP-9 to all wells except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding the MMP-9 fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) in a kinetic mode for 30-60 minutes at 37°C.[13]
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Experimental Workflow: In Vitro MMP-9 Inhibition Assay
Caption: Workflow for in vitro screening of MMP-9 inhibitors.
In Vivo Assessment in an Alzheimer's Disease Mouse Model
This protocol outlines the steps to evaluate the efficacy of an MMP-9 inhibitor in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or E4FAD mice).[4][12]
Animals:
-
Transgenic Alzheimer's disease model mice (e.g., 5xFAD) and wild-type littermates.[4]
-
Both male and female mice should be used.
Treatment:
-
Randomly assign mice to treatment groups: vehicle control and MMP-9 inhibitor treatment.
-
Administer the MMP-9 inhibitor (e.g., SB-3CT) or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and frequency for a specified duration (e.g., several weeks or months).[4]
Behavioral Testing:
-
Conduct a battery of behavioral tests to assess different cognitive domains. Examples include:
Biochemical and Histological Analysis:
-
At the end of the treatment period, euthanize the mice and collect brain tissue and plasma.
-
Aβ Quantification: Measure the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates and plasma using ELISA.
-
MMP-9 Activity: Assess MMP-9 activity in brain tissue using gelatin zymography.
-
Immunohistochemistry: Perform immunostaining on brain sections to visualize Aβ plaques, microglia, and astrocytes to assess neuroinflammation.
-
Western Blotting: Analyze the levels of synaptic proteins (e.g., synaptophysin, PSD-95) to evaluate synaptic integrity.
Experimental Workflow: In Vivo Assessment of MMP-9 Inhibitors
Caption: Workflow for in vivo evaluation of MMP-9 inhibitors in an AD mouse model.
Summary of Quantitative Data from Preclinical MMP-9 Inhibition Studies
The following table summarizes findings from a study using the MMP-9 inhibitor SB-3CT in an E4FAD mouse model of Alzheimer's disease.[4]
| Outcome Measure | Treatment Group | Result | Reference |
| Anxiety (Elevated Plus Maze) | SB-3CT | Reduced anxiety compared to placebo | [4] |
| Brain Aβ Levels | SB-3CT | No significant change compared to placebo | [4] |
| Plasma Aβ Levels | SB-3CT | No significant change compared to placebo | [4] |
Another study involving the genetic deletion of MMP-9 in 5xFAD mice showed reduced anxiety and improved social recognition memory, particularly in male mice, but no effect on spatial learning or memory.[12]
References
- 1. The Angiotensin IV Analog Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe (this compound) Can Act as a Hepatocyte Growth Factor/c-Met Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Norleucine - Wikipedia [en.wikipedia.org]
- 4. MMP9 modulation improves specific neurobehavioral deficits in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated matrix metalloproteinase‐9 levels in neuronal extracellular vesicles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 9. biomedres.us [biomedres.us]
- 10. What are MMP9 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MMP9 modulation improves specific neurobehavioral deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MMP-9 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 14. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Western Blot Analysis for Calpain Activity Following Treatment with a Calpain Inhibitor
A Note on the Calpain Inhibitor Norleual:
Initial research indicates that "this compound" (Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe) is described in scientific literature as an analog of Angiotensin IV that functions as a hepatocyte growth factor (HGF)/c-Met inhibitor[1][2][3]. Current research does not support its role as a direct calpain inhibitor. The compound N-Acetyl-Leu-Leu-norleucinal, also known as ALLN or Calpain Inhibitor I, is a well-documented calpain inhibitor with a similar-sounding name that may be a source of confusion[4].
Given this, the following application notes and protocols will detail the procedure for assessing calpain activity using a well-characterized, potent, and cell-permeable calpain inhibitor, MDL 28170 (also known as Calpain Inhibitor III) , as a representative example[5][6][7][8]. The principles and methods described are broadly applicable to other calpain inhibitors.
Introduction
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in various cellular processes, including signal transduction, cell motility, and apoptosis[9][10]. Dysregulation of calpain activity is implicated in a range of pathologies such as neurodegenerative diseases, traumatic brain injury, and cardiovascular diseases[9][10]. Consequently, the inhibition of calpain activity is a significant area of research for therapeutic development.
Western blotting provides a reliable method for assessing calpain activity within cells or tissue lysates. This technique relies on the detection of specific cleavage products of endogenous calpain substrates. A preferred and well-established substrate is the cytoskeletal protein α-II-spectrin. Upon activation, calpain cleaves the 240 kDa α-II-spectrin into characteristic breakdown products (SBDPs) of approximately 145/150 kDa[5][11]. The appearance and quantity of these fragments can be used to measure the level of calpain activation.
This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of MDL 28170 on calpain activity by monitoring the cleavage of α-II-spectrin.
Signaling Pathway and Inhibition
Calpain activation is initiated by an influx of intracellular calcium (Ca2+), which can be triggered by various stimuli, including cellular stress or injury. This leads to the autocatalytic activation of calpain, which then cleaves its substrates. Calpain inhibitors like MDL 28170 are cell-permeable and act by selectively targeting the active site of calpains, thereby preventing substrate cleavage[12][7].
Data Presentation
Quantitative analysis of calpain activity is achieved through densitometry of the Western blot bands corresponding to the 145/150 kDa spectrin breakdown products. The intensity of these bands is typically normalized to a loading control (e.g., β-actin, GAPDH, or total spectrin). The results can be presented in a tabular format to clearly demonstrate the dose-dependent effect of the inhibitor.
| Treatment Group | Inhibitor Conc. (µM) | Normalized SBDP (145/150 kDa) Intensity (Arbitrary Units) | % Inhibition of Calpain Activity |
| Vehicle Control | 0 | 1.00 ± 0.12 | 0% |
| MDL 28170 | 1 | 0.75 ± 0.09 | 25% |
| MDL 28170 | 10 | 0.42 ± 0.07 | 58% |
| MDL 28170 | 50 | 0.15 ± 0.04 | 85% |
| Untreated Control | N/A | 0.05 ± 0.01 | N/A |
| Table 1: Example of quantitative data presentation for the dose-dependent inhibition of calpain activity by MDL 28170. Data are represented as mean ± SEM. |
Experimental Workflow
The overall workflow for assessing calpain inhibition involves cell culture and treatment, protein extraction, quantification, Western blotting, and data analysis.
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cell line susceptible to calpain activation (e.g., SH-SY5Y, PC12, or primary neurons).
-
Calpain Activator (Positive Control): Ionomycin or Calcium Ionophore A23187.
-
Calpain Inhibitor: MDL 28170 (Calpain Inhibitor III)[12][6][7].
-
Lysis Buffer: RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels (e.g., 4-12% Bis-Tris), running buffer, loading buffer.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Mouse or rabbit anti-α-II-spectrin antibody.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Cell Culture and Treatment
-
Culture cells to approximately 80% confluency under standard conditions.
-
Prepare stock solutions of MDL 28170 in DMSO. A 10 mM stock can be made by reconstituting 5 mg of powder in 1.30 ml of DMSO[6].
-
Pre-treat cells with varying concentrations of MDL 28170 (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1 hour.
-
Induce calpain activation by treating cells with a calpain activator (e.g., 5 µM ionomycin) for a predetermined time (e.g., 30 minutes to 4 hours). Include an untreated control group (no activator, no inhibitor).
Protein Extraction and Quantification
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
Western Blotting
-
Normalize protein samples to the same concentration with lysis buffer and loading buffer. A typical loading amount is 20-30 µg of protein per lane.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-α-II-spectrin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Identify the intact α-II-spectrin band (~240 kDa) and the calpain-specific breakdown products (SBDPs) at ~145/150 kDa.
-
Quantify the intensity of the 145/150 kDa SBDP bands and normalize to a loading control (e.g., β-actin or the intact 240 kDa spectrin band).
-
Calculate the percent inhibition for each MDL 28170 concentration relative to the vehicle-treated positive control.
References
- 1. The Angiotensin IV Analog Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe (this compound) Can Act as a Hepatocyte Growth Factor/c-Met Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The calpain inhibitor MDL 28170 prevents inflammation-induced neurofilament light chain breakdown in the spinal cord and reduces thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
- 7. caymanchem.com [caymanchem.com]
- 8. abmole.com [abmole.com]
- 9. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scbt.com [scbt.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Immunohistochemistry Staining for c-Met in Therapeutic Agent-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) staining of the c-Met proto-oncogene in tumor tissues, particularly for assessing the impact of therapeutic agents. While the focus is on a generalized protocol, it can be adapted for specific novel treatments.
Introduction
The c-Met proto-oncogene, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play crucial roles in normal cellular processes such as embryonic development and tissue repair.[1] However, dysregulated c-Met signaling is implicated in a variety of human malignancies, including those of the colon, stomach, breast, lung, and kidney.[2] This aberrant signaling can drive tumor cell proliferation, survival, migration, and invasion.[1][2] Consequently, c-Met has emerged as a significant target for cancer therapeutics.[2][3]
Immunohistochemistry (IHC) is a powerful technique to visualize c-Met protein expression and localization within the tumor microenvironment, making it an invaluable tool for evaluating the efficacy of c-Met inhibitors.[4] This document outlines the necessary protocols for IHC staining of c-Met in formalin-fixed, paraffin-embedded (FFPE) tumor sections, methods for scoring the staining, and a workflow for assessing the effects of a therapeutic agent on c-Met expression.
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These include the RAS-RAF-MEK-ERK pathway, which promotes cell growth; the PI3K-AKT-mTOR pathway, regulating cell survival and metabolism; and the JAK-STAT pathway, which drives gene expression related to proliferation and morphogenesis.[1][5] Understanding this intricate network is vital for developing targeted therapies.
Caption: Overview of the c-Met signaling cascade.
Experimental Workflow for Assessing Therapeutic Efficacy
The following workflow outlines the key stages in evaluating the effect of a therapeutic agent on c-Met expression in a preclinical tumor model.
Caption: Experimental workflow for IHC analysis.
Quantitative Data Summary
The following table provides an example of how to summarize quantitative data from c-Met IHC staining in tumors treated with a hypothetical therapeutic agent versus a control group.
| Treatment Group | N | Mean Staining Intensity (0-3+) | Percentage of c-Met Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | 10 | 2.5 | 75% | 187.5 ± 25.3 |
| Therapeutic Agent | 10 | 1.2 | 30% | 36.0 ± 15.8 |
Disclaimer: The data presented in this table is illustrative and intended to serve as a template for data presentation. Actual results will vary depending on the specific therapeutic agent and experimental conditions.
Detailed Experimental Protocol: c-Met Immunohistochemistry
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Reagents and Materials
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)[6]
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody: Anti-c-Met antibody (e.g., rabbit monoclonal or mouse monoclonal)[7]
-
Secondary Antibody (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
-
Humidified chamber
-
Microscope
2. Deparaffinization and Rehydration
-
Immerse slides in three changes of xylene for 5 minutes each.[8]
-
Transfer slides through two changes of 100% ethanol for 10 minutes each.[8]
-
Hydrate through graded ethanol: 95% for 10 minutes, followed by 70% for 10 minutes.[9]
-
Rinse slides in deionized water for 5 minutes.[8]
3. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER) is the most common method.[6]
-
Immerse slides in a staining dish containing antigen retrieval buffer.
-
Heat the solution using a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes.[6][9] Optimal time and temperature should be determined empirically.
-
Allow slides to cool to room temperature in the buffer.[9]
4. Staining Procedure
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[9][10]
-
Rinse with wash buffer (e.g., PBS) two times for 5 minutes each.
-
Blocking: Apply blocking buffer to each section and incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Dilute the primary anti-c-Met antibody in antibody diluent according to the manufacturer's datasheet. Apply to sections and incubate overnight at 4°C in a humidified chamber.[8]
-
The next day, wash the slides three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Wash the slides three times with wash buffer for 5 minutes each.
-
Detection: Prepare the DAB substrate solution and apply to the sections. Monitor for color development (typically 1-10 minutes).[8]
-
Immerse slides in distilled water to stop the reaction.[8]
5. Counterstaining, Dehydration, and Mounting
-
Counterstain with hematoxylin for 1-2 minutes to stain the cell nuclei.[8][9]
-
Rinse slides in running tap water.
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%) and clear in xylene.[9]
-
Mount coverslips on the slides using a permanent mounting medium.[10]
6. Microscopic Evaluation and Scoring
Stained slides should be evaluated by a qualified pathologist. c-Met expression is typically assessed based on both the intensity of the staining and the percentage of positively stained tumor cells.
-
Staining Intensity: Scored on a scale of 0 to 3+ (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).[11][12]
-
Percentage of Positive Cells: The percentage of tumor cells showing membranous and/or cytoplasmic staining is determined.[12]
Several scoring systems can be utilized, such as the H-score, which combines intensity and percentage of positive cells (H-score = [1 × (% cells 1+)] + [2 × (% cells 2+)] + [3 × (% cells 3+)]).[13] A common threshold for c-Met positivity is a score of 2+ or 3+ in ≥50% of tumor cells.[11][14]
Conclusion
The protocols and guidelines presented here offer a robust framework for the immunohistochemical analysis of c-Met expression in tumors. Accurate and reproducible IHC staining is critical for elucidating the mechanism of action of novel therapeutics and for the potential development of companion diagnostics. Adherence to optimized and validated protocols is paramount for generating reliable data in both preclinical research and clinical settings.
References
- 1. c-MET [stage.abbviescience.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomarker.onclive.com [biomarker.onclive.com]
- 5. mdpi.com [mdpi.com]
- 6. bosterbio.com [bosterbio.com]
- 7. c-Met Monoclonal Antibody (3D4) (18-7366) [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. cdn.origene.com [cdn.origene.com]
- 11. Improved diagnostics targeting c-MET in non-small cell lung cancer: expression, amplification and activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Soluble c-Met Is a Reliable and Sensitive Marker to Detect c-Met Expression Level in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. carislifesciences.com [carislifesciences.com]
Application Notes: Norleual for Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, tissue regeneration, immune response, and cancer metastasis. The aberrant regulation of cell migration pathways is a hallmark of cancer progression, making it a critical area of research for the development of novel therapeutics. Norleual, an angiotensin IV analog, has been identified as a potent antagonist of the Hepatocyte Growth Factor (HGF), a key signaling molecule that promotes cell motility. By inhibiting the HGF/c-Met signaling axis, this compound presents a promising tool for investigating and potentially inhibiting cancer cell migration and invasion.[1] These application notes provide a detailed protocol for utilizing this compound in cell migration assays to assess its inhibitory effects on cancer cells.
Mechanism of Action: this compound as an HGF/c-Met Pathway Inhibitor
This compound functions by blocking the dimerization of HGF, a prerequisite for its activation and subsequent binding to its receptor, the mesenchymal-epithelial transition factor (c-Met).[1] The c-Met receptor is a receptor tyrosine kinase that, upon activation by HGF, triggers a cascade of downstream signaling pathways. These pathways, including the PI3K/Akt, MAPK, and STAT pathways, are crucial for orchestrating the cellular machinery involved in cell migration, proliferation, and survival.[2][3] By preventing the initial HGF activation step, this compound effectively attenuates these downstream signals, leading to an inhibition of HGF-induced cell migration and invasion.[1][4] this compound has been shown to be effective at picomolar concentrations in blocking HGF-dependent cellular responses.[1]
Data Presentation: Inhibition of HGF-Induced Cell Migration by a c-Met Inhibitor
The following table summarizes representative quantitative data on the dose-dependent inhibition of HGF-induced cell migration by a c-Met inhibitor, Verticillin A, in different cancer cell lines. This data illustrates the type of results that can be obtained when using a c-Met pathway inhibitor in cell migration assays.
| Cell Line | Assay Type | Inhibitor Concentration | HGF Concentration | Incubation Time | % Migration Inhibition | Reference |
| AGS (Gastric Cancer) | Wound Healing | 25 nM | 40 ng/mL | 48 hrs | 15% | [1] |
| AGS (Gastric Cancer) | Wound Healing | 50 nM | 40 ng/mL | 48 hrs | 32% | [1] |
| HeLa (Cervical Cancer) | Wound Healing | 100 nM | 40 ng/mL | 48 hrs | 19% | [1] |
| HeLa (Cervical Cancer) | Wound Healing | 200 nM | 40 ng/mL | 48 hrs | 49% | [1] |
| AGS (Gastric Cancer) | Transwell Assay | Varies (Dose-dependent) | 40 ng/mL | 24 hrs | Significant Inhibition | [1] |
| HeLa (Cervical Cancer) | Transwell Assay | Varies (Dose-dependent) | 40 ng/mL | 24 hrs | Significant Inhibition | [1] |
Experimental Protocols
Two common and effective methods for assessing cell migration in vitro are the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.
Protocol 1: Wound Healing (Scratch) Assay
This method is suitable for studying collective cell migration.
Materials:
-
Cancer cell line of interest (e.g., AGS, HeLa, pancreatic cancer cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., sterile water or DMSO)
-
Hepatocyte Growth Factor (HGF)
-
6-well or 12-well tissue culture plates
-
Sterile 10 µL or 200 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed the cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once the cells reach confluency, aspirate the complete medium and wash the cells gently with PBS. Add serum-free medium and incubate for 18-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Creating the "Wound": Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer. A consistent width of the scratch is crucial for reproducible results.
-
Washing: Gently wash the monolayer with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free medium containing different concentrations of this compound (e.g., in the picomolar to nanomolar range) to the respective wells. Include a vehicle control (medium with the solvent used for this compound) and a positive control (HGF-stimulated migration without this compound).
-
Stimulation: Add HGF (e.g., 40 ng/mL) to all wells except for the negative control (unstimulated cells).[1]
-
Image Acquisition: Immediately after adding the treatment and stimulant, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition relative to the initial scratch area.
Protocol 2: Transwell Migration Assay
This assay is ideal for quantifying the migration of individual cells in response to a chemoattractant.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
Hepatocyte Growth Factor (HGF)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Cotton swabs
-
Methanol (B129727) (for fixing)
-
Crystal Violet solution (for staining)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.
-
Preparing the Lower Chamber: In the lower wells of a 24-well plate, add medium containing HGF as a chemoattractant (e.g., 40 ng/mL). Include a negative control with serum-free medium only.
-
Treatment: Add different concentrations of this compound to the cell suspension. Include a vehicle control.
-
Seeding Cells in the Upper Chamber: Place the Transwell inserts into the wells of the 24-well plate. Add the cell suspension containing this compound to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for measurable migration (e.g., 12-24 hours). The optimal time should be determined empirically for each cell line.
-
Removing Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixing and Staining: Fix the migrated cells on the bottom of the insert membrane with methanol for 10 minutes. Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Image Acquisition and Quantification: Allow the inserts to air dry. Using a microscope, count the number of migrated cells in several random fields of view for each insert.
-
Data Analysis: Calculate the average number of migrated cells per field for each condition. Express the results as a percentage of migration relative to the HGF-stimulated control.
Visualization of Pathways and Workflows
HGF/c-Met Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits HGF dimerization, preventing c-Met activation and downstream signaling.
Experimental Workflow: Transwell Cell Migration Assay
Caption: Workflow for assessing cell migration inhibition using a Transwell assay.
References
- 1. Verticillin A suppresses HGF-induced migration and invasion via repression of the c-Met/FAK/Src pathway in human gastric and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Inhibition of c-MET-mediated Signaling, Growth, and Migration of Ovarian Cancer Cells is Influenced by the Ovarian Tissue Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off Target Effects of c-MET Inhibitors on Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YangZheng XiaoJi exerts anti-tumour growth effects by antagonising the effects of HGF and its receptor, cMET, in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calpain Inhibitor Treatment in Primary Neuronal Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of calpain inhibitors in primary neuronal culture experiments. The focus is on investigating the neuroprotective effects of these inhibitors against various neuronal insults. Calpains, a family of calcium-dependent cysteine proteases, are implicated in the pathological cascades of neurodegenerative diseases and acute neuronal injury. Their inhibition represents a promising therapeutic strategy.
Mechanism of Action: The Role of Calpains in Neuronal Injury
Calpains are ubiquitously expressed in the central nervous system and contribute to normal physiological processes. However, under pathological conditions characterized by excessive intracellular calcium influx, such as ischemia, traumatic brain injury, and neurotoxicity, calpains become overactivated. This leads to the proteolytic degradation of crucial cellular components, including cytoskeletal proteins and regulatory enzymes, ultimately culminating in neuronal death.[1][2]
Recent research has highlighted the distinct roles of different calpain isoforms. Calpain-1 activation is often associated with neuroprotective functions, while calpain-2 activation is predominantly linked to neuronal damage and long-term functional deficits.[3][4] Consequently, the development of selective calpain-2 inhibitors is a key focus in neuroprotective drug discovery.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of various calpain inhibitors in primary neuronal culture studies, based on published literature.
| Parameter | Value | Notes |
| Inhibitor Type | Selective Calpain-2 Inhibitors (e.g., NA-184) | NA-184 has shown dose-dependent inhibition of calpain-2 without significant inhibition of calpain-1 at tested concentrations. |
| Non-selective Calpain Inhibitors (e.g., MDL-28170, Calpeptin) | These first-generation inhibitors target both calpain-1 and calpain-2. | |
| Effective Concentration | Varies by compound | The optimal concentration should be determined empirically for each specific inhibitor and experimental model. |
| Treatment Duration | Pre-treatment or Post-injury administration | Protocols often involve pre-treatment before inducing injury or administration at specific time points after the insult to mimic therapeutic windows. |
| Neuronal Injury Models | N-methyl-D-aspartate (NMDA) excitotoxicity, Oxygen-glucose deprivation (OGD), Rotenone/MPP+ exposure | These models are commonly used to induce calcium overload and subsequent calpain activation. |
| Endpoint Assays | Cell viability (e.g., MTT, LDH assay), Neuronal morphology analysis, Western blotting for calpain substrates (e.g., spectrin), Immunocytochemistry | These assays are used to quantify the extent of neuroprotection and assess the inhibition of calpain activity. |
Signaling Pathway
The overactivation of calpains is a critical downstream event following excessive calcium influx, often triggered by excitotoxicity mediated by NMDA receptors. Inhibiting calpain activity can prevent the degradation of key cellular proteins and disrupt the apoptotic cascade, thereby promoting neuronal survival.
Caption: Calpain activation signaling cascade in neuronal injury.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rats.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
0.25% Trypsin-EDTA
-
DNase I
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Tissue Dissection: Euthanize the pregnant rat according to approved animal care protocols. Aseptically remove the uterine horns and place them in ice-cold HBSS. Isolate the E18 embryos and dissect the cortices from the embryonic brains. Remove the meninges.
-
Cell Dissociation: Transfer the cortical tissue to a sterile conical tube. Incubate the tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained. Add DNase I to a final concentration of 0.05 mg/mL to prevent cell clumping.
-
Plating and Culture: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in supplemented Neurobasal medium. Determine cell viability and density using a hemocytometer and Trypan Blue exclusion. Plate the neurons at a desired density (e.g., 1 x 10⁵ cells/cm²) onto the pre-coated culture surfaces. Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
Protocol 2: Induction of Neuronal Injury and Calpain Inhibitor Treatment
This protocol outlines a general procedure for inducing excitotoxic injury and applying a calpain inhibitor.
Materials:
-
Primary cortical neuron cultures (DIV 7-10)
-
Calpain inhibitor stock solution (e.g., in DMSO)
-
N-methyl-D-aspartate (NMDA)
-
Culture medium
Procedure:
-
Calpain Inhibitor Pre-treatment: Prepare the desired concentration of the calpain inhibitor in fresh culture medium. Replace the existing medium in the neuronal cultures with the inhibitor-containing medium. Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
Induction of Neuronal Injury: Prepare a solution of NMDA and glycine in culture medium. Add this solution to the cultures to achieve the final desired concentrations (e.g., 100 µM NMDA, 10 µM glycine).
-
Incubation: Incubate the cultures for the desired duration of the insult (e.g., 30 minutes to 24 hours), depending on the specific experimental goals.
-
Washout and Recovery: After the insult period, remove the NMDA-containing medium and wash the cells gently with fresh, pre-warmed culture medium. Add fresh culture medium (with or without the calpain inhibitor for post-treatment studies) and return the cultures to the incubator for a recovery period (e.g., 24-48 hours).
-
Assessment of Neuroprotection: Following the recovery period, assess neuronal viability and morphology using appropriate assays (e.g., MTT assay, immunocytochemistry for neuronal markers).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a calpain inhibitor in primary neuronal cultures.
Caption: Workflow for assessing calpain inhibitor neuroprotection.
Conclusion
The use of calpain inhibitors in primary neuronal culture studies provides a valuable in vitro model for investigating the mechanisms of neurodegeneration and for the preclinical evaluation of potential neuroprotective compounds. The protocols and data presented here offer a foundation for researchers to design and execute robust experiments in this critical area of neuroscience research. The development of isoform-selective calpain inhibitors holds significant promise for the future treatment of a range of neurological disorders.
References
- 1. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection with a calpain inhibitor in a model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and neuroprotective properties of NA-184, a calpain-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Norleual Dosage for In Vivo Neuroprotection Studies
Welcome to the technical support center for Norleual, a novel neuroprotective agent. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for in vivo neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound's neuroprotective effects?
A1: this compound is hypothesized to exert its neuroprotective effects through a multi-faceted approach. Primarily, it is believed to reduce oxidative stress and attenuate neuroinflammatory responses within the central nervous system (CNS).[1] Evidence suggests it may also promote neuronal survival by modulating apoptotic pathways and enhancing the production of endogenous neurotrophic factors.[1][2]
Q2: What are the common routes of administration for this compound in in vivo studies?
A2: The choice of administration route depends on the experimental model and desired pharmacokinetic profile. Common routes include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) administration.[3][4] For direct CNS delivery, more invasive routes like intracerebroventricular (ICV) or intraparenchymal injections may be considered, though these are technically more demanding.
Q3: How do I determine the starting dose for my in vivo study?
A3: A starting dose for in vivo studies is often extrapolated from in vitro data. A dose-response curve should be generated from cell-based assays to determine the EC50 value. This, along with data from preliminary toxicity studies, can inform the selection of a safe and potentially efficacious starting dose for animal experiments. It is common to begin with a dose range that includes the anticipated therapeutic level, as well as 10- and 100-fold higher concentrations, to assess the dose-response relationship in vivo.
Q4: What are the key considerations for this compound formulation for in vivo administration?
A4: this compound's solubility and stability are critical for successful in vivo delivery. If this compound has low aqueous solubility, formulation vehicles such as DMSO, Tween 80, or saline may be necessary. It is crucial to test the solubility and stability of this compound in the chosen vehicle at the desired concentration and storage conditions. The vehicle itself should also be tested for any potential toxicity or confounding effects in a control group.
Troubleshooting Guides
Issue 1: High variability in experimental results between animals.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure all personnel are thoroughly trained on the chosen administration technique (e.g., IV, IP, PO) to ensure consistent delivery of the intended dose. For oral gavage, verify proper placement to avoid administration into the lungs.
-
-
Possible Cause: Biological variability between animals.
-
Solution: Use age- and weight-matched animals from a reputable supplier. Randomize animals into treatment groups and, if possible, use littermates across different groups to minimize genetic variability.
-
-
Possible Cause: Instability of this compound formulation.
-
Solution: Prepare fresh formulations of this compound daily, unless stability data supports longer-term storage. Protect the formulation from light and store at the recommended temperature.
-
Issue 2: No observable neuroprotective effect at the tested doses.
-
Possible Cause: Insufficient dosage.
-
Solution: Perform a dose-escalation study to evaluate higher concentrations of this compound. The initial dose range may have been too low to elicit a therapeutic response. It's important to establish a full dose-response curve.
-
-
Possible Cause: Poor bioavailability.
-
Solution: The chosen route of administration may result in poor absorption and distribution to the target tissue. Consider a more direct route of administration (e.g., from PO to IP or IV) or perform pharmacokinetic studies to determine the concentration of this compound in the plasma and brain tissue.
-
-
Possible Cause: Timing of administration is not optimal.
-
Solution: The therapeutic window for neuroprotection can be narrow. Vary the timing of this compound administration relative to the induced neurological injury (e.g., pre-treatment, co-treatment, post-treatment) to identify the optimal intervention time.
-
Issue 3: Signs of toxicity observed in treated animals.
-
Possible Cause: The administered dose is too high.
-
Solution: Reduce the dose of this compound. Conduct a formal acute toxicity study to determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL). Monitor animals daily for clinical signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.
-
-
Possible Cause: Toxicity of the formulation vehicle.
-
Solution: Administer the vehicle alone to a control group of animals to assess its potential toxicity. If the vehicle is toxic, explore alternative, more biocompatible formulations.
-
-
Possible Cause: Off-target effects of this compound.
-
Solution: Investigate potential off-target interactions of this compound. This may involve further in vitro screening against a panel of receptors and enzymes.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Rodent Model of Ischemic Stroke
| Dosage (mg/kg) | Administration Route | Infarct Volume Reduction (%) | Neurological Score Improvement (%) |
| 1 | IV | 15 ± 5 | 10 ± 4 |
| 5 | IV | 45 ± 8 | 35 ± 7 |
| 10 | IV | 60 ± 10 | 50 ± 9 |
| 20 | IV | 62 ± 9 | 53 ± 8 |
Table 2: Hypothetical Acute Toxicity Profile of this compound in Mice
| Dosage (mg/kg) | Administration Route | Observed Adverse Effects | NOAEL (mg/kg) |
| 50 | IP | None | 50 |
| 100 | IP | Lethargy, reduced mobility | 50 |
| 200 | IP | Severe lethargy, 10% mortality | < 100 |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), Tween 80, Sterile saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the this compound powder in DMSO to create a stock solution (e.g., 100 mg/mL). Ensure complete dissolution by vortexing.
-
In a separate sterile tube, add the required volume of the this compound stock solution.
-
Add Tween 80 to a final concentration of 5% (v/v) and vortex thoroughly.
-
Add sterile saline to reach the final desired concentration, making up the remaining volume. The final DMSO concentration should be kept low (e.g., <10%) to minimize toxicity.
-
Vortex the final formulation until it is a clear, homogenous solution.
-
Prepare the formulation fresh before each use and protect it from light.
-
Protocol 2: In Vivo Dose-Escalation Study for Neuroprotection
-
Animal Model: Use a validated animal model of the neurological disease of interest (e.g., middle cerebral artery occlusion for stroke).
-
Grouping: Randomly assign animals to a vehicle control group and at least three this compound treatment groups with escalating doses (e.g., 1, 5, 10 mg/kg).
-
Administration: Administer this compound or the vehicle at a predetermined time point relative to the injury induction.
-
Monitoring: Monitor animals for a defined period (e.g., 24-72 hours) for any adverse effects and for behavioral outcomes using a relevant neurological scoring system.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect brain tissue for analysis of the primary endpoint (e.g., infarct volume, neuronal cell death, or biomarker expression).
-
Data Analysis: Statistically compare the outcomes between the treatment groups and the vehicle control group to determine the dose-dependent efficacy of this compound.
Visualizations
References
- 1. Neuroprotective actions of norepinephrine in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective actions of noradrenaline: effects on glutathione synthesis and activation of peroxisome proliferator activated receptor delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioimaging.vieworks.com [bioimaging.vieworks.com]
Technical Support Center: Minimizing Off-Target Effects of Norleual
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of Norleual in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the generation of reliable and reproducible data.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a synthetic analog of angiotensin IV (AngIV). Its intended biological target is the AT4 receptor, which has been identified as the enzyme Insulin-Regulated Aminopeptidase (B13392206) (IRAP).[1][2] However, research has demonstrated that this compound also potently inhibits the Hepatocyte Growth Factor (HGF) receptor, c-Met, which is considered a significant off-target.[3]
Q2: Why are the off-target effects of this compound a concern in my experiments?
Q3: What are the initial signs of potential off-target effects in my experiments with this compound?
Common indicators of potential off-target effects include:
-
Discrepancy with published literature: Your results are inconsistent with previously published data on the role of the AT4 receptor/IRAP in your experimental model.
-
Unexplained cellular phenotypes: You observe cellular effects that are not readily explained by the known functions of IRAP, but may be associated with c-Met signaling, such as changes in cell proliferation, migration, or invasion.[3]
-
Inconsistent results with other AT4 receptor ligands: Using a structurally different AT4 receptor agonist or antagonist produces a different phenotype than this compound.
Troubleshooting Guides
Issue 1: Observed Phenotype May Be Due to c-Met Inhibition
If you suspect that the effects you are observing are due to this compound's inhibition of the c-Met receptor, the following troubleshooting workflow can help you dissect the on-target versus off-target effects.
Caption: Troubleshooting workflow for suspected c-Met off-target effects.
Quantitative Data Summary
A critical step in minimizing off-target effects is to understand the relative potency of this compound against its intended and off-targets. The following table summarizes the available quantitative data.
| Ligand/Inhibitor | Target | Assay Type | Potency (IC50/Ki) | Reference(s) |
| This compound | c-Met | HGF/c-Met Inhibition | 3 pM (IC50) | [4] |
| [Nle1]-Angiotensin IV (analog) | AT4 Receptor | Receptor Binding | 3.59 pM (Ki) | [5] |
| Angiotensin IV | IRAP | Enzyme Inhibition | 113 nM - 2.3 µM (Ki) | [6] |
Key Experimental Protocols
To experimentally validate the on-target and off-target effects of this compound, the following detailed protocols are recommended.
Dose-Response Experiment to Determine Lowest Effective Concentration
Objective: To identify the lowest concentration of this compound that elicits the desired on-target phenotype while minimizing off-target engagement.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., from 1 pM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Replace the medium with the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the cells for a predetermined time, based on the specific assay and expected biological response.
-
Phenotypic Analysis: Perform the relevant assay to measure the biological response (e.g., cell proliferation assay, Western blot for a specific signaling marker).
-
Data Analysis: Plot the response against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 or IC50. Use the lowest concentration that gives a robust on-target effect for future experiments.
Orthogonal Validation using siRNA-mediated Knockdown
Objective: To confirm that the observed phenotype is dependent on the intended target (IRAP) and not the off-target (c-Met).
Methodology:
-
siRNA Design and Preparation: Obtain validated siRNAs targeting the mRNA of the intended target (IRAP) and the off-target (c-Met). Use a non-targeting scrambled siRNA as a negative control.
-
Transfection: Transfect the cells with the siRNAs using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Knockdown Validation: Harvest a subset of cells to confirm knockdown efficiency via Western blot or qPCR.
-
This compound Treatment: Treat the remaining cells with the pre-determined lowest effective concentration of this compound and a vehicle control.
-
Phenotypic Analysis: Perform the relevant phenotypic assay.
Expected Results:
-
If the phenotype is on-target, it will be recapitulated by IRAP knockdown and not be further enhanced by this compound in the IRAP knockdown cells.
-
If the phenotype is off-target, it will be unaffected by IRAP knockdown but will be mimicked by c-Met knockdown. This compound treatment will not produce the phenotype in c-Met knockdown cells.
Caption: Experimental workflow for siRNA-mediated orthogonal validation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of this compound to its intended target (IRAP) and off-target (c-Met) in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations or a vehicle control for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the protein levels of IRAP and c-Met by Western blot.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathways
Understanding the signaling pathways affected by this compound is crucial for interpreting experimental results.
On-Target Signaling: AT4 Receptor / IRAP
The precise downstream signaling of the AT4 receptor/IRAP is still under investigation. However, its inhibition is known to affect cognitive functions, potentially by modulating glucose transport or preventing the degradation of other neuropeptides.
Off-Target Signaling: HGF/c-Met Pathway
This compound's inhibition of c-Met can have widespread effects on cellular processes. Upon binding of its ligand, HGF, c-Met activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are involved in cell proliferation, survival, and migration.
Caption: this compound inhibits the HGF/c-Met signaling pathway.
References
- 1. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin AT4 ligands are potent, competitive inhibitors of insulin regulated aminopeptidase (IRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Angiotensin IV Analog Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe (this compound) Can Act as a Hepatocyte Growth Factor/c-Met Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AT4 receptor structure-binding relationship: N-terminal-modified angiotensin IV analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Norleual stability and storage conditions for long-term use
Disclaimer: Information for a compound named "Norleual" could not be found. The following information is provided for Norleucine , a likely alternative based on the name.
This technical support center provides guidance on the stability and storage of Norleucine for long-term use in research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Norleucine?
A1: Solid Norleucine is a stable compound. For long-term storage, it is recommended to store it in a cool, dry, well-ventilated, and locked storeroom away from incompatible materials such as strong oxidizers.[1][2] While it is stable at room temperature, refrigeration at 2-8°C can also be used.[3]
Q2: How should I store Norleucine solutions?
A2: For long-term stability, Norleucine solutions should be aliquoted and stored at low temperatures. Recommendations vary, but generally, storage at -20°C for up to one month or -80°C for up to six months is advised.[4] It is best to prepare fresh solutions and use them promptly to avoid degradation. Repeated freeze-thaw cycles should be avoided as they can affect the stability of the compound.
Q3: What solvents are suitable for dissolving Norleucine?
A3: Norleucine is soluble in water and slightly soluble in aqueous acids. When preparing a stock solution with water, it is recommended to filter and sterilize it using a 0.22 μm filter before use.
Q4: Is Norleucine stable under all experimental conditions?
A4: No. While generally stable, Norleucine can be degraded under certain conditions. It is incompatible with strong oxidizers. Studies have shown that it is unstable in the presence of permanganate, hypochlorite, and under hydroxyl radical-generating conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of Norleucine due to improper storage. | Ensure solid Norleucine is stored in a cool, dry place. For solutions, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments. |
| Contamination of stock solution. | Filter-sterilize aqueous solutions. Handle with sterile techniques to prevent microbial contamination. | |
| Unexpected side-reactions | Reaction with strong oxidizing agents in the experimental buffer or media. | Review all components of your experimental setup to ensure no strong oxidizers are present. |
| Alteration of protein function in cellular assays | Misincorporation of Norleucine into proteins in place of leucine (B10760876) or methionine. | Be aware of this possibility in protein synthesis studies. Use appropriate controls to assess the impact of Norleucine incorporation. Consider using analytical techniques like mass spectrometry to confirm protein identity. |
Stability Data
The stability of Norleucine is dependent on the storage conditions. The following tables summarize the recommended storage conditions for maintaining long-term stability.
Table 1: Storage Conditions for Solid Norleucine
| Condition | Recommendation | Shelf Life |
| Temperature | Room Temperature or 2-8°C | Indefinite if stored properly |
| Atmosphere | Dry, well-ventilated | |
| Incompatibilities | Avoid strong oxidizers |
Table 2: Storage Conditions for Norleucine Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of Norleucine Stock Solution
-
Weighing: Accurately weigh the desired amount of solid Norleucine powder in a sterile container.
-
Dissolving: Add the appropriate volume of sterile, purified water or a suitable buffer to achieve the desired concentration. Norleucine is soluble in water.
-
Mixing: Gently vortex or sonicate the solution until the Norleucine is completely dissolved.
-
Sterilization: For cell-based assays, filter-sterilize the solution through a 0.22 μm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of Norleucine Stability by HPLC
This protocol provides a general workflow for assessing the stability of Norleucine under specific experimental conditions.
-
Sample Preparation:
-
Prepare a Norleucine solution at a known concentration in the buffer or medium to be tested.
-
Divide the solution into multiple aliquots. Store one aliquot at -80°C as a baseline (T=0) sample.
-
Incubate the other aliquots under the desired experimental conditions (e.g., different temperatures, light exposure).
-
-
Time-Point Collection: At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from the experimental condition and immediately store it at -80°C to halt any further degradation.
-
HPLC Analysis:
-
Thaw all samples (including the T=0 sample) simultaneously.
-
Analyze the concentration of intact Norleucine in each sample using a suitable High-Performance Liquid Chromatography (HPLC) method. Reversed-phase HPLC with a suitable column is often used for amino acid analysis.
-
The mobile phase and detection wavelength will depend on the specific column and instrumentation used.
-
-
Data Analysis:
-
Calculate the percentage of Norleucine remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining Norleucine against time to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing Norleucine stability.
Caption: Postulated degradation pathway of Norleucine.
References
Technical Support Center: Overcoming Norleual Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Norleual, a promising anti-cancer agent.
FAQs: Understanding this compound and Resistance
Q1: What is the primary mechanism of action of this compound?
This compound functions as an antagonist of the Angiotensin IV receptor and can also act as a hepatocyte growth factor (HGF)/c-Met inhibitor.[1] By interfering with the HGF/c-Met signaling axis, this compound can disrupt downstream pathways crucial for cancer cell proliferation and survival, such as the Ras/MEK/Erk pathway.[1] Additionally, in some cancer cell lines, this compound has been observed to induce mitochondrial damage, suggesting a multi-faceted anti-tumor effect.[2]
Q2: What are the common mechanisms by which cancer cells develop resistance to c-Met inhibitors like this compound?
Resistance to c-Met inhibitors can arise through two main strategies employed by cancer cells:
-
On-Target Alterations: These are genetic changes within the c-MET gene itself. Secondary mutations in the kinase domain of c-Met can prevent the inhibitor from binding effectively, rendering it inactive.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked c-Met pathway. Common bypass pathways include the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling cascades. Activation of these pathways can restore pro-survival signals, even in the presence of a c-Met inhibitor.
Q3: How can I determine if my cancer cell line has become resistant to this compound?
The most common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance. A cell line with a low IC50 is considered sensitive, while a high IC50 suggests resistance.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems researchers may face during their experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Decreased this compound efficacy over time (Increasing IC50) | Development of acquired resistance through on-target mutations or bypass pathway activation. | 1. Confirm Resistance: Regularly determine the IC50 of this compound. An increase of 3-fold or more is a strong indicator of resistance. 2. Investigate Mechanism: Perform Western blot analysis to check for sustained phosphorylation of downstream effectors like Erk and Akt, which could indicate bypass pathway activation. Sequence the c-MET gene to identify potential resistance mutations. 3. Combination Therapy: Consider combining this compound with inhibitors of potential bypass pathways (e.g., EGFR or PI3K inhibitors). |
| High background in Western blots for phosphorylated proteins (e.g., p-Met, p-Erk) | Suboptimal antibody concentration, insufficient blocking, or inappropriate blocking agent. | 1. Optimize Antibody Dilution: Perform a titration to find the optimal primary antibody concentration. 2. Blocking Conditions: Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% Bovine Serum Albumin (BSA) in TBST instead of milk for phospho-antibodies, as milk contains phosphoproteins that can cause high background. |
| Inconsistent results in cell viability assays | Variations in cell seeding density, uneven drug distribution, or issues with the assay reagent. | 1. Consistent Seeding: Ensure a uniform number of cells are seeded in each well. 2. Proper Mixing: After adding this compound, mix the plate gently to ensure even distribution. 3. Reagent Quality: Use fresh assay reagents and ensure they are properly stored according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to the drug.
-
Determine Initial IC50: First, establish the baseline sensitivity of the parental cancer cell line to this compound by performing a cell viability assay to determine the IC50 value.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.
-
Monitor and Passage: Continuously monitor the cells and passage them as they reach confluence.
-
Confirm Resistance: After several months of continuous culture with increasing concentrations of this compound, confirm the development of resistance by determining the new IC50 value. A significant increase compared to the parental line indicates a resistant phenotype.
Protocol 2: Cell Viability Assay (WST-8 Assay)
This assay is used to measure cell proliferation and determine the IC50 of this compound.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
WST-8 Reagent: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours, or until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing the activation state of proteins in the c-Met signaling pathway.
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Met, total Met, p-Erk, total Erk, p-Akt, and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing Pathways and Workflows
Signaling Pathways in this compound Action and Resistance
Caption: this compound inhibits the c-Met pathway to block proliferation. Resistance can occur via bypass activation of EGFR and PI3K/Akt pathways.
Experimental Workflow for Investigating this compound Resistance
Caption: A step-by-step workflow for identifying and addressing this compound resistance in cancer cell lines.
Troubleshooting Logic for this compound Resistance
Caption: A decision tree to guide troubleshooting efforts when encountering this compound resistance.
References
Identifying and mitigating Norleual-induced cytotoxicity in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating Norleual-induced cytotoxicity in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
This compound is a novel compound under investigation. Preliminary data suggests its cytotoxic effects may be mediated through the induction of oxidative stress and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis. The exact mechanism can be cell-type dependent and requires empirical investigation.
Q2: Which assays are recommended for measuring this compound's cytotoxic effects?
A multi-assay approach is recommended to gain a comprehensive understanding of this compound's cytotoxic profile.
-
Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[1]
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of late-stage apoptosis or necrosis.[2][3]
-
Apoptosis Assays (e.g., Annexin V/PI Staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing detailed insights into the mode of cell death.[4][5][6]
Q3: How can I mitigate this compound-induced cytotoxicity in my cell cultures?
Mitigation strategies should target the suspected mechanisms of toxicity.
-
Antioxidant Co-treatment: If oxidative stress is confirmed, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may reduce cytotoxicity.[7][8]
-
ER Stress Inhibitors: Chemical chaperones such as 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) can help alleviate ER stress and may reduce this compound's toxicity.[9][10][11]
-
Dose and Time Optimization: Reducing the concentration of this compound or the duration of exposure can help minimize off-target cytotoxic effects.
Q4: What are the typical signs of cytotoxicity I should look for under a microscope?
Visual inspection of cells can provide early clues of cytotoxicity. Look for:
-
Changes in cell morphology (e.g., rounding, shrinking, blebbing).
-
Detachment of adherent cells from the culture surface.
-
Presence of cellular debris in the culture medium.
-
A decrease in cell density compared to untreated controls.
Troubleshooting Guides
MTT/MTS Assay Issues
| Question/Issue | Possible Causes | Recommended Solutions |
| Q5: My replicate wells show high variability. | 1. Uneven cell seeding.2. Pipetting errors.3. "Edge effect" in the 96-well plate. | 1. Ensure a single-cell suspension before seeding; mix gently and thoroughly.2. Use calibrated pipettes; ensure consistent technique.3. Avoid using the outermost wells of the plate; fill them with sterile PBS or media to maintain humidity.[12] |
| Q6: I'm observing high background absorbance in my "media-only" control wells. | 1. Contamination of media or reagents.2. Phenol (B47542) red in the medium can interfere with absorbance readings.3. This compound may directly reduce the MTT reagent. | 1. Use fresh, sterile reagents and media.2. Use phenol red-free medium during the MTT incubation step.[12]3. Run a control with this compound in cell-free media with MTT to check for direct reduction. If positive, consider an alternative assay (e.g., LDH).[12] |
| Q7: The formazan (B1609692) crystals are not dissolving completely. | 1. Inadequate mixing.2. Insufficient volume of solubilization solution.3. Low temperature. | 1. Place the plate on an orbital shaker for 5-15 minutes.2. Ensure the entire volume of the well is mixed with the solubilizing agent (e.g., DMSO).3. Ensure the plate is at room temperature before reading. |
LDH Release Assay Issues
| Question/Issue | Possible Causes | Recommended Solutions |
| Q8: My "spontaneous release" control shows very high LDH activity. | 1. High cell seeding density leading to cell death.2. Overly vigorous pipetting during cell seeding or media changes.3. High inherent LDH activity in the serum used in the culture media. | 1. Optimize cell seeding density to avoid over-confluence.2. Handle cells gently to avoid mechanical damage to the cell membrane.3. Reduce serum concentration during the assay or use a serum-free medium. Test the medium with serum alone for LDH activity.[13][14] |
| Q9: There is high variability between my replicate wells. | 1. Inconsistent cell numbers across wells.2. Bubbles in the wells interfering with the absorbance reading. | 1. Ensure proper cell counting and seeding techniques.2. Be careful not to introduce bubbles during reagent addition. If present, remove them with a sterile pipette tip before reading. |
| Q10: My experimental values are negative after subtracting the background. | 1. Incorrect background control used.2. The test compound inhibits LDH activity. | 1. Ensure you are subtracting the correct background (from wells with media and no cells).2. Test this compound's effect on purified LDH enzyme to check for direct inhibition. |
Annexin V/PI Flow Cytometry Issues
| Question/Issue | Possible Causes | Recommended Solutions |
| Q11: A high percentage of cells are in the late apoptotic/necrotic quadrant (Annexin V+/PI+) even in the control group. | 1. Harsh cell handling during harvesting (e.g., over-trypsinization).2. Cells were unhealthy or over-confluent before the experiment.3. Delayed analysis after staining. | 1. Use a gentle dissociation reagent (e.g., Accutase) for adherent cells. Avoid using EDTA as Annexin V binding is calcium-dependent.[15]2. Use cells in the logarithmic growth phase and ensure they are healthy before starting the experiment.3. Analyze samples on the flow cytometer as soon as possible (ideally within one hour) after staining.[16] |
| Q12: I am not seeing a clear separation between cell populations. | 1. Inadequate compensation settings on the flow cytometer.2. Low concentration of staining reagents. | 1. Use single-stain controls (cells stained with only Annexin V-FITC and cells stained with only PI) to set up proper compensation.[15]2. Titrate Annexin V and PI concentrations to determine the optimal amount for your cell type. |
| Q13: There are very few apoptotic cells in my treated group. | 1. This compound concentration is too low or exposure time is too short.2. The peak of apoptosis has been missed (too early or too late).3. Apoptotic cells (which often detach) were lost during washing steps. | 1. Perform a dose-response and time-course experiment to find the optimal conditions.2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak apoptotic response.[16]3. Always collect the supernatant (culture medium) along with the adherent cells during harvesting, as it contains the detached apoptotic cells.[15] |
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes.
Table 1: Dose-Dependent Cytotoxicity of this compound on HeLa Cells (48h)
| Assay | This compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MTT | 0 (Vehicle) | 100 ± 4.5 | \multirow{6}{}{22.5} |
| 5 | 85.2 ± 5.1 | ||
| 10 | 68.7 ± 3.9 | ||
| 25 | 49.1 ± 4.2 | ||
| 50 | 23.5 ± 3.1 | ||
| 100 | 8.9 ± 2.5 | ||
| LDH | 0 (Vehicle) | 5.2 ± 1.1 (% Cytotoxicity) | \multirow{6}{}{25.1} |
| 5 | 18.9 ± 2.3 (% Cytotoxicity) | ||
| 10 | 34.6 ± 3.5 (% Cytotoxicity) | ||
| 25 | 52.3 ± 4.8 (% Cytotoxicity) | ||
| 50 | 78.1 ± 5.2 (% Cytotoxicity) | ||
| 100 | 91.4 ± 3.9 (% Cytotoxicity) |
Table 2: Apoptotic Profile of HeLa Cells after 24h Treatment with this compound (25 µM)
| Treatment | Viable Cells (%) (Ann V-/PI-) | Early Apoptotic Cells (%) (Ann V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Ann V+/PI+) |
| Vehicle Control | 95.1 ± 2.1 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (25 µM) | 55.3 ± 4.5 | 28.9 ± 3.7 | 15.8 ± 3.1 |
| This compound + NAC (5 mM) | 82.7 ± 3.9 | 10.1 ± 2.2 | 7.2 ± 1.9 |
| This compound + 4-PBA (2 mM) | 78.5 ± 4.1 | 13.6 ± 2.8 | 7.9 ± 2.0 |
Visualizations
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. LDH cytotoxicity assay [protocols.io]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Strategies for Reducing or Preventing the Generation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Targeting Endoplasmic Reticulum Stress as an Effective Treatment for Alcoholic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Chaperones to Inhibit Endoplasmic Reticulum Stress: Implications in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. yeasenbio.com [yeasenbio.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Norleual and Other c-Met Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Norleual and other prominent c-Met inhibitors. This document synthesizes experimental data on their performance, details relevant experimental methodologies, and visualizes key biological pathways and workflows to aid in the evaluation and selection of these therapeutic agents.
The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a known driver in the development and progression of numerous cancers, making it a significant therapeutic target.[1][2] This has led to the development of a range of c-Met inhibitors, including small molecules and monoclonal antibodies.[3][4] This guide focuses on a comparative analysis of this compound, a potent HGF/c-Met inhibitor, against other well-characterized c-Met inhibitors.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro potency and other relevant parameters of this compound and a selection of other c-Met inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.
| Inhibitor | Type | Target(s) | c-Met IC50 | Other Key IC50s | Reference(s) |
| This compound | Angiotensin IV analog | HGF/c-Met | 3 pM | - | [5] |
| Crizotinib | Small Molecule (Type I) | c-Met, ALK, ROS1 | 11 nM (cell-based) | ALK: 24 nM (cell-based) | |
| Cabozantinib | Small Molecule (Type II) | c-Met, VEGFR2, AXL, RET, KIT, FLT3 | 1.3 nM, 5.4 nM | VEGFR2: 0.035 nM, AXL: 7 nM, RET: 5.2 nM, KIT: 4.6 nM, FLT3: 11.3 nM | |
| Tivantinib | Small Molecule (Non-ATP competitive) | c-Met | - | - | |
| Capmatinib | Small Molecule | c-Met | 0.13 nM (cell-free) | Inactive against RONβ, EGFR, HER-3 | |
| AMG-337 | Small Molecule (Type I) | c-Met | 1 nM | Highly selective for c-Met | |
| PHA-665752 | Small Molecule | c-Met | 9 nM (cell-free) | >50-fold selectivity for c-Met over other RTKs | |
| TPX-0022 | Macrocyclic Inhibitor | c-Met, c-Src | 2.7 nM (in vitro kinase assay) | c-Src inhibition also observed | |
| Savolitinib | Small Molecule | c-Met | 5 nM (c-Met), 3 nM (p-Met) | Highly selective for c-Met | |
| MGCD-265 | Small Molecule | c-Met, VEGFR1/2/3, Ron, Tie2 | 1 nM | VEGFR1: 3 nM, VEGFR2: 3 nM, VEGFR3: 4 nM |
In Vivo Efficacy
This compound has demonstrated anti-tumor activity in vivo. In a murine melanoma model, daily intraperitoneal injections of this compound at 50 μg/kg for two weeks suppressed pulmonary colonization by B16-F10 cells. Comparative in vivo studies with other c-Met inhibitors are crucial for a comprehensive evaluation. For instance, Cabozantinib has shown significant tumor growth inhibition in various xenograft models.
Toxicity and Safety Profiles
While detailed preclinical toxicity data for this compound is not extensively published, the safety profiles of other c-Met inhibitors have been evaluated in clinical trials. For example, some c-Met inhibitors like JNJ-38877605 were discontinued (B1498344) due to renal toxicity. In contrast, FDA-approved inhibitors like Crizotinib and Cabozantinib have manageable safety profiles, though adverse events are observed. A thorough investigation into the toxicity of any new c-Met inhibitor is a critical step in its development.
Mandatory Visualizations
To better understand the context of this comparative analysis, the following diagrams illustrate the c-Met signaling pathway, a general workflow for evaluating c-Met inhibitors, and the logical relationship of different inhibitor types.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines for key assays used in the evaluation of c-Met inhibitors.
In Vitro c-Met Kinase Inhibition Assay (Luminescence-based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the c-Met kinase.
Materials:
-
Recombinant c-Met kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 384-well plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant c-Met kinase, and the kinase substrate.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 10-20 µL. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using a suitable software.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with known c-Met activity
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Human Tumor Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of c-Met inhibitors.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cells or patient-derived tumor tissue
-
Matrigel (optional, to improve tumor take rate)
-
Test compounds and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell/Tissue Preparation: Prepare a suspension of human cancer cells or small fragments of patient-derived tumor tissue. For cell lines, a mixture with Matrigel is often used.
-
Tumor Implantation: Subcutaneously inject the cell suspension or implant the tumor fragments into the flank of the immunodeficient mice.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., this compound) and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., intraperitoneal, oral).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, western blotting).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of the compound.
Conclusion
This compound demonstrates remarkable potency as a c-Met inhibitor with a picomolar IC50 value. This positions it as a highly promising candidate for further preclinical and clinical investigation. However, a comprehensive evaluation necessitates direct comparative studies against other established and emerging c-Met inhibitors, particularly regarding in vivo efficacy across various cancer models and a detailed toxicity profile. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to design and interpret such studies, ultimately contributing to the development of more effective targeted therapies for cancers driven by aberrant c-Met signaling.
References
Validating the Efficacy of Norleual (Ac-Leu-Leu-Norleucinol) in Preclinical Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Norleual, chemically known as Ac-Leu-Leu-Norleucinol (ALLN), with other alternatives, supported by experimental data. ALLN is a synthetic tripeptide aldehyde that functions as a cell-permeable inhibitor of several cysteine proteases, most notably calpains and the 26S proteasome.[1] Its efficacy in preclinical cancer models stems from its ability to disrupt protein degradation pathways, leading to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[1]
Quantitative Data Summary
The in vitro efficacy of ALLN has been demonstrated across multiple cancer cell lines. Key performance indicators include its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki) against specific enzymes.
In Vitro Efficacy of Ac-Leu-Leu-Norleucinol (ALLN)
| Parameter | Cell Line / Enzyme | Value |
| IC50 | L1210 (Leukemia) | 3 µM[1] |
| Melanoma B16 | 14.5 µM[1] | |
| HeLa (Cervical Cancer) | 25.1 µM[1] | |
| Ki | Calpain I | 190 nM |
| Calpain II | 220 nM | |
| Cathepsin B | 150 nM | |
| Cathepsin L | 500 pM | |
| Proteasome | 6 µM |
Comparison with an Alternative: MG132
Comparative Overview: ALLN vs. MG132
| Feature | Ac-Leu-Leu-Norleucinol (ALLN) | MG132 |
| Primary Target | Calpain I and II, Proteasome | 26S Proteasome |
| Mechanism of Action | Reversible peptide aldehyde inhibitor | Reversible peptide aldehyde inhibitor |
| Potency (Proteasome) | Ki = 6 µM | IC₅₀ (Chymotrypsin-like) = 0.22 µM |
| Potency (Off-Target) | Ki (Calpain I) = 190 nM, Ki (Calpain II) = 220 nM | IC₅₀ (Calpain) = 1.2 µM |
| Selectivity | Less selective for the proteasome; potent inhibitor of calpains and cathepsins. | More selective for the proteasome. |
| Reported In Vivo Model | HCT116 (colon cancer) xenograft | Osteosarcoma (HOS) xenograft, Esophageal cancer (EC9706) xenograft |
| Reported In Vivo Effect | Hinders HCT116 tumor growth (quantitative data not provided). | Modest tumor growth suppression alone; significant synergistic effect with cisplatin. |
Note: The in vivo comparison is indirect and based on data from different studies and cancer models. Direct head-to-head studies are required for a definitive comparison of their in vivo efficacy.
Signaling Pathways and Experimental Workflows
Signaling Pathway of ALLN in Apoptosis Induction
ALLN induces apoptosis primarily through the inhibition of the proteasome. This leads to the accumulation of ubiquitinated proteins, including the inhibitor of NF-κB, IκBα. The stabilization of IκBα prevents the activation of the NF-κB signaling pathway, which is crucial for cell survival. The accumulation of pro-apoptotic proteins and misfolded proteins also contributes to cellular stress, ultimately triggering the apoptotic cascade.
Experimental Workflow for In Vivo Xenograft Studies
A typical workflow to evaluate the in vivo efficacy of a compound like ALLN in a tumor xenograft model involves several key steps, from cell preparation to data analysis.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from general laboratory procedures to determine the cytotoxic effects of ALLN.
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with ALLN.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Ac-Leu-Leu-Norleucinol (ALLN)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of ALLN in complete medium. Add the ALLN dilutions to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Proteasome Activity Assay
This protocol is adapted from commercially available kits and general laboratory procedures to measure the chymotrypsin-like activity of the proteasome.
Objective: To measure the chymotrypsin-like activity of the proteasome in cell lysates following treatment with ALLN.
Materials:
-
Cell lysis buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG132 for control)
-
Assay buffer
Procedure:
-
Cell Lysis: Prepare cell lysates from treated and untreated cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Setup: In a 96-well plate, add a defined amount of cell lysate to each well. For experimental wells, add ALLN at various concentrations. Include a vehicle control.
-
Reaction and Measurement: Add the fluorogenic proteasome substrate to all wells and incubate at 37°C, protected from light. Measure the fluorescence at appropriate excitation and emission wavelengths at various time points.
-
Data Analysis: Calculate the rate of substrate cleavage to determine the proteasome activity.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of ALLN.
Objective: To assess the anti-tumor activity of ALLN in a mouse xenograft model.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of immunodeficient mice.
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer ALLN (e.g., 10 mg/kg via intraperitoneal injection) or a vehicle control to the respective groups according to a defined schedule.
-
Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
References
Norleual vs. Angiotensin IV: A Head-to-Head In Vivo Comparison for Researchers
A Comprehensive Analysis of Two Potent Angiotensin IV Analogs in Preclinical Research
In the landscape of neuroscience and cardiovascular research, the renin-angiotensin system (RAS) continues to be a focal point for therapeutic innovation. Beyond its classical role in blood pressure regulation, components of the RAS, particularly Angiotensin IV (Ang IV) and its analogs, have emerged as significant modulators of cognitive function. This guide provides a detailed head-to-head comparison of Angiotensin IV and its potent, metabolically stabilized analog, Norleual (also known as Nle¹-Ang IV), focusing on their in vivo performance in preclinical models. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate compound for their research endeavors.
At a Glance: this compound vs. Angiotensin IV
| Feature | This compound (Nle¹-Ang IV) | Angiotensin IV |
| Primary Target | AT₄ Receptor (Insulin-Regulated Aminopeptidase (B13392206) - IRAP) | AT₄ Receptor (Insulin-Regulated Aminopeptidase - IRAP) |
| Alternative Target | Hepatocyte Growth Factor (HGF)/c-Met System[1][2][3][4][5] | Primarily AT₄ Receptor; weak affinity for AT₁ and AT₂ receptors[6] |
| Cognitive Effects | Potent cognitive enhancer, reverses amnesia in preclinical models[7] | Enhances learning, memory consolidation, and recall[8][9][10] |
| Cardiovascular Effects | Reduces mechanically-induced immediate-early gene expression in the heart[11] | Can induce hypertension via AT₁ receptor interaction[12] |
| Metabolic Stability | Enhanced metabolic stability due to N-terminal modification[7] | Susceptible to metabolic degradation |
| Receptor Binding Affinity | Extremely high affinity for the AT₄ receptor[13] | High affinity for the AT₄ receptor |
Cognitive Enhancement: A Comparative Analysis
Both this compound and Angiotensin IV have demonstrated significant pro-cognitive effects in various animal models of learning and memory. Their primary mechanism of action is believed to be the engagement of the AT₄ receptor, which has been identified as the enzyme insulin-regulated aminopeptidase (IRAP).[8][9][10][14][15]
Performance in Preclinical Models of Cognitive Impairment
A common model to evaluate pro-cognitive agents is the reversal of scopolamine-induced amnesia in the Morris water maze, a test of spatial learning and memory.[1][16][17][18][19]
| Compound | Animal Model | Dosing Regimen (Example) | Key Findings |
| This compound | Rats with scopolamine-induced amnesia | Intracerebroventricular (ICV) administration | Significantly reverses scopolamine-induced deficits in Morris water maze performance.[7] |
| Angiotensin IV | Normal and scopolamine-treated rodents | Central or peripheral administration | Enhances acquisition, consolidation, and recall; reverses memory deficits in amnesia models.[8][9][10][14] |
Experimental Protocol: Scopolamine-Induced Amnesia in the Morris Water Maze
-
Animal Model: Male Wistar rats are typically used.
-
Apparatus: A circular water tank (e.g., 1.5m diameter) filled with opaque water is used. A hidden platform is submerged just below the water's surface in one quadrant.
-
Acquisition Phase: Animals are trained to find the hidden platform over several days, with multiple trials per day. Escape latency (time to find the platform) is recorded.
-
Amnesia Induction: Scopolamine (e.g., 1 mg/kg, intraperitoneally) is administered to induce a cholinergic deficit, mimicking aspects of cognitive impairment.[1][16][17][18][19]
-
Treatment: this compound or Angiotensin IV is administered, typically via intracerebroventricular (ICV) injection, at a predetermined time before the probe trial.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
Cardiovascular Effects: A Divergent Profile
While both molecules are derivatives of the potent vasoconstrictor Angiotensin II, their effects on the cardiovascular system appear to differ significantly, largely due to their receptor binding profiles.
Blood Pressure Regulation
| Compound | Animal Model | Dosing Regimen (Example) | Key Findings |
| This compound | Isolated rabbit heart | Perfusion with 10⁻¹⁰ M solution | Reduces mechanically-induced expression of c-fos and egr-1, suggesting a potential cardioprotective role against mechanical stress.[11] |
| Angiotensin IV | Transgenic mice with chronic brain release of Ang IV | Chronic release | Induces hypertension that is reversible with an AT₁ receptor antagonist, suggesting an interaction with the AT₁ receptor at higher concentrations.[12] |
Experimental Protocol: Tail-Cuff Method for Blood Pressure Measurement in Rodents
-
Animal Model: Conscious rats or mice are used.
-
Apparatus: A specialized tail-cuff system with a pneumatic pulse sensor is employed. The animal is placed in a restrainer.
-
Procedure: The tail-cuff is inflated and then slowly deflated. The sensor detects the return of blood flow, allowing for the measurement of systolic and diastolic blood pressure.[20][21][22][23][24]
-
Acclimatization: It is crucial to acclimate the animals to the procedure for several days before recording official measurements to minimize stress-induced blood pressure elevations.[20]
Unraveling the Signaling Pathways
The mechanisms through which this compound and Angiotensin IV exert their effects are complex and involve multiple signaling cascades.
Angiotensin IV Signaling in Cognitive Enhancement
Angiotensin IV's cognitive benefits are primarily attributed to its interaction with the AT₄ receptor (IRAP). Several downstream pathways have been proposed:
-
Inhibition of IRAP Activity: By inhibiting IRAP, Angiotensin IV may increase the half-life of other neuropeptides that are substrates for IRAP and have pro-cognitive effects.[14]
-
Enhanced Glucose Uptake: The AT₄ receptor is associated with the GLUT4 glucose transporter. Angiotensin IV may facilitate neuronal glucose uptake, providing more energy for cognitive processes.[8][9][10]
-
Neurotransmitter Release: Angiotensin IV has been suggested to promote the release of acetylcholine (B1216132) and dopamine, neurotransmitters crucial for learning and memory.[8][9][10]
This compound's Dual Signaling Pathways
This compound, as a potent AT₄ receptor agonist, is expected to engage the same pathways as Angiotensin IV. However, compelling evidence indicates that this compound also acts as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway.[1][2][3][4][5] This dual activity suggests that this compound's in vivo effects may be a composite of its actions at both receptor systems. The HGF/c-Met system is involved in cell proliferation, migration, and survival, and its inhibition by this compound has been shown to have anti-angiogenic and anti-cancer effects in preclinical models.[4][7][25][26]
Experimental Protocol: Intracerebroventricular (ICV) Injection in Rodents
-
Animal Preparation: The animal (rat or mouse) is anesthetized and placed in a stereotaxic frame.[12][27][28]
-
Surgical Procedure: A small incision is made in the scalp to expose the skull. A burr hole is drilled at specific coordinates relative to bregma to target a lateral ventricle.[12][27][28]
-
Cannula Implantation: A guide cannula is lowered into the ventricle and secured to the skull with dental cement. A dummy cannula is inserted to maintain patency.
-
Injection: At the time of the experiment, the dummy cannula is removed, and an injection cannula connected to a microsyringe pump is inserted. The test compound is infused at a slow, controlled rate (e.g., 0.5-1.0 µL/min).[29][27]
Conclusion and Future Directions
This compound and Angiotensin IV are both powerful tools for investigating the role of the AT₄ receptor in cognitive function. This compound's enhanced metabolic stability offers a significant advantage for in vivo studies requiring sustained receptor engagement. However, its dual activity at the HGF/c-Met receptor introduces a layer of complexity that researchers must consider when interpreting results. Angiotensin IV remains a valuable tool for studying the direct effects of AT₄ receptor activation, though its potential for hypertensive effects at higher concentrations warrants careful dose-response studies.
Future research should focus on direct, in vivo comparative studies of this compound and Angiotensin IV to delineate the precise contributions of the AT₄ and HGF/c-Met pathways to their observed cognitive and cardiovascular effects. Such studies will be instrumental in advancing our understanding of these complex signaling systems and their potential as therapeutic targets.
References
- 1. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Angiotensin IV Analog Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe (this compound) Can Act as a Hepatocyte Growth Factor/c-Met Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the HGF/c-MET Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Angiotensin receptor subtype mediated physiologies and behaviors: New discoveries and clinical targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cognitive-enhancing effects of angiotensin IV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.brighton.ac.uk [research.brighton.ac.uk]
- 10. [PDF] Cognitive-enhancing effects of angiotensin IV | Semantic Scholar [semanticscholar.org]
- 11. Brain angiotensin II and angiotensin IV receptors as potential Alzheimer’s disease therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Intracerebroventricular Treatment with Resiniferatoxin and Pain Tests in Mice [jove.com]
- 13. Rodent intracerebroventricular AAV injections [protocols.io]
- 14. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From angiotensin IV binding site to AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ahajournals.org [ahajournals.org]
- 21. kentscientific.com [kentscientific.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]
- 25. Targeting the Hepatocyte Growth Factor–cMET Axis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 29. Rat intracerebroventricular injection. [bio-protocol.org]
Unraveling the Mechanism of Norleual: A Comparative Guide to HGF/c-Met Inhibition
A critical analysis of the angiotensin IV analog Norleual reveals its potent inhibition of the HGF/c-Met signaling pathway, a key player in cancer progression. However, a comprehensive review of the scientific literature indicates that the initial findings on this compound's mechanism of action have not yet been independently replicated or validated by different laboratories. This guide provides a comparative overview of this compound against other well-documented HGF/c-Met inhibitors, offering researchers a broader context for evaluating its therapeutic potential.
The HGF/c-Met signaling cascade is a crucial pathway in cellular processes like proliferation, migration, and invasion. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, an angiotensin IV analog, has been identified as a powerful inhibitor of this pathway, purportedly by mimicking the hinge region of Hepatocyte Growth Factor (HGF) and preventing its dimerization, a necessary step for c-Met receptor activation. Initial studies have reported its efficacy in the picomolar range.
Despite these promising initial findings, the core principle of scientific validation through independent replication remains unaddressed for this compound. This guide, therefore, presents a comparison with other extensively studied c-Met inhibitors, namely Cabozantinib, Crizotinib, and Tepotinib (B1684694), for which a wealth of data from multiple research groups and clinical trials is available.
Comparative Analysis of HGF/c-Met Inhibitors
To provide a clear and objective comparison, the following tables summarize the key characteristics and performance data of this compound and selected alternative c-Met inhibitors.
| Inhibitor | Mechanism of Action | Reported IC50 (c-Met) | Clinical Development Status | Key References |
| This compound | HGF hinge region mimic, prevents HGF dimerization | ~3 pM (inhibition of HGF-dependent effects) | Preclinical | [1] |
| Cabozantinib | Multi-targeted tyrosine kinase inhibitor (TKI) including c-Met, VEGFR2, RET | 1.3 nM (cell-free assay) | FDA Approved (for various cancers) | [2] |
| Crizotinib | TKI targeting ALK, ROS1, and c-Met | 11 nM (cell-based assay) | FDA Approved (for ALK/ROS1-positive NSCLC) | [2][3] |
| Tepotinib | Highly selective TKI of c-Met | Preclinical data suggests high potency | FDA Approved (for METex14 skipping NSCLC) | [4][5][6][7] |
| BMS-777607 | TKI targeting c-Met, Axl, Ron, and Tyro3 | 3.9 nM (cell-free assay) | Preclinical/Early Clinical | [2][8][9] |
In Vitro Efficacy Comparison
The following table details the half-maximal inhibitory concentration (IC50) values of these inhibitors against c-Met in various assays, providing a quantitative measure of their potency.
| Inhibitor | Assay Type | Cell Line/System | IC50 Value | Reference |
| This compound | HGF-dependent cell scattering | MDCK cells | ~3 pM | [1] |
| Cabozantinib | Cell-free kinase assay | - | 1.3 nM | [2] |
| Crizotinib | Cell-based assay | - | 11 nM | [2] |
| Tepotinib | Preclinical models | Various NSCLC models | Potent inhibition observed | [10] |
| BMS-777607 | Cell-free kinase assay | - | 3.9 nM | [2] |
| BMS-777607 | Inhibition of c-Met autophosphorylation | Prostate cancer cells | <1 nM | [8] |
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. Below are detailed methodologies for key experiments used to characterize HGF/c-Met inhibitors.
Western Blot for Phospho-c-Met
This protocol is used to determine the extent of c-Met activation by measuring its phosphorylation status.
-
Cell Culture and Treatment: Plate cells (e.g., A549, PC-3) and grow to 70-80% confluency. Serum-starve cells overnight. Pre-treat with the inhibitor at various concentrations for 1-2 hours, followed by stimulation with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of an inhibitor to block HGF-induced cell migration.
-
Cell Seeding: Plate cells in a 6-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add serum-free media containing the inhibitor at various concentrations, with or without HGF.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell/Boyden Chamber Assay)
This method quantifies the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free media.
-
Cell Seeding: Suspend serum-starved cells in serum-free media containing the inhibitor and seed them into the upper chamber.
-
Chemoattractant: Add media containing HGF to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Staining and Quantification: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Analysis: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Visualizing the Molecular Pathways and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the HGF/c-Met signaling pathway and a typical experimental workflow for evaluating an inhibitor.
Caption: The HGF/c-Met signaling pathway and its downstream effectors.
Caption: A generalized workflow for the preclinical evaluation of a c-Met inhibitor.
References
- 1. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. dovepress.com [dovepress.com]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Calpain Inhibitor Efficacy: Deconstructing First-Generation Limitations and a Clarification on Norleual
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of first-generation calpain inhibitors, supported by experimental data. It also clarifies the distinct mechanistic action of Norleual, a compound sometimes mistakenly associated with calpain inhibition.
A central point of clarification is that this compound (Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe) is not a calpain inhibitor.[1][2] Experimental evidence demonstrates that this compound functions as an angiotensin IV analog.[1][2] Its mechanism of action involves acting as a hepatocyte growth factor (HGF) mimic and an antagonist to the c-Met receptor, thereby inhibiting HGF/c-Met signaling pathways.[1] This pathway is implicated in various cellular processes, including proliferation, migration, and invasion.
Given this fundamental difference in molecular targets, a direct efficacy comparison between this compound and calpain inhibitors is not scientifically valid. Therefore, this guide will focus on the efficacy of first-generation calpain inhibitors and contrast them with the advancements seen in subsequent generations, providing a relevant comparative framework for researchers in the field.
First-Generation Calpain Inhibitors: Potent but Problematic
Calpains are a family of calcium-dependent cysteine proteases involved in a myriad of cellular functions, and their dysregulation is linked to numerous pathologies, making them an attractive therapeutic target. First-generation calpain inhibitors were instrumental in the initial exploration of calpain function. However, their utility as selective therapeutic agents is hampered by significant limitations, primarily a lack of specificity and poor cell permeability.
Many of these early inhibitors are peptide-based molecules with reactive functional groups that target the cysteine thiol in the active site of calpains. This mechanism, however, is not exclusive to calpains, leading to off-target inhibition of other cysteine proteases like cathepsins and the proteasome, which can result in cellular toxicity.
Below is a summary of quantitative data for representative first-generation calpain inhibitors.
| Inhibitor | Type | Target(s) | Ki (nM) | IC50 (nM) | Key Limitations |
| Calpain Inhibitor I (ALLN) | Peptidyl aldehyde | Calpain I, Calpain II, Cathepsin B, Cathepsin L | 190 (Calpain I), 220 (Calpain II), 150 (Cathepsin B), 0.5 (Cathepsin L) | - | Low selectivity |
| Calpeptin | Peptidyl aldehyde | Calpain I, Calpain II | - | 5 - 52 | Low selectivity |
| MDL28170 | Peptidyl aldehyde | Calpain I, Calpain II | - | - | Low selectivity |
| E-64 | Epoxysuccinyl peptide | Irreversible inhibitor of many cysteine proteases | - | 570 | Very low selectivity |
Advancements in Calpain Inhibition: A Generational Leap in Specificity
Recognizing the shortcomings of the first-generation inhibitors, subsequent research has focused on developing more selective and cell-permeable compounds.
-
Second-Generation Inhibitors: These compounds often feature modifications to the peptide backbone to improve selectivity and cell permeability.
-
Third-Generation Inhibitors: More recent developments have yielded highly selective inhibitors, some of which target specific calpain isoforms (e.g., calpain-1 vs. calpain-2), offering a more nuanced approach to therapeutic intervention.
| Inhibitor Generation | Example Compound(s) | Key Improvements |
| Second-Generation | NYC215 | Higher potency than E-64 |
| Third-Generation | NYC438, NYC488, NA-184 | Improved selectivity for specific calpain isoforms (e.g., Calpain-1 or Calpain-2) |
Experimental Protocols
Determining the IC50 of a Calpain Inhibitor
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. A common method to determine this value is through a fluorometric activity assay.
1. Principle: This assay utilizes a fluorogenic calpain substrate which, when cleaved by active calpain, releases a fluorescent molecule. The inhibitor's potency is determined by measuring the reduction in fluorescence at various inhibitor concentrations.
2. Materials:
- Purified calpain enzyme (e.g., calpain-1 or calpain-2)
- Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
- Assay buffer (containing an appropriate concentration of CaCl2 to activate the calpain)
- Test inhibitor at various concentrations
- 96-well black microplate
- Fluorescence plate reader
3. Procedure:
- Prepare a series of dilutions of the test inhibitor.
- In the wells of the microplate, add the assay buffer, the purified calpain enzyme, and the various concentrations of the inhibitor. Include a control with no inhibitor.
- Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Measure the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths will depend on the fluorophore).
- Calculate the rate of reaction for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing a Key Calpain-Mediated Pathway: Apoptosis
Calpains play a complex role in programmed cell death (apoptosis). One established pathway involves the cleavage of Bid, a pro-apoptotic protein, which then translocates to the mitochondria to initiate the release of cytochrome c.
Caption: Calpain-mediated apoptotic signaling pathway.
Experimental Workflow: Calpain Inhibitor IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a potential calpain inhibitor.
Caption: Workflow for IC50 determination of a calpain inhibitor.
References
A Comparative Analysis of Norleual and HGF Binding Affinity to the c-Met Receptor
For Immediate Release
This guide provides a detailed comparison of the binding affinity of the synthetic peptide Norleual and the natural ligand, Hepatocyte Growth Factor (HGF), to the c-Met receptor, a critical target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of c-Met inhibition.
Executive Summary
The c-Met receptor, a receptor tyrosine kinase, plays a crucial role in cell proliferation, migration, and invasion.[1][2] Its natural ligand is Hepatocyte Growth Factor (HGF).[2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers. This compound, an angiotensin IV analog, has been identified as a potent inhibitor of the HGF/c-Met system.[1][3] This guide presents a comparative overview of the binding characteristics of this compound and HGF to c-Met, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Table
The following table summarizes the quantitative data on the binding affinity of this compound and HGF to the c-Met receptor. It is important to note that the metrics used to quantify binding differ (IC50 for this compound and Kd for HGF), reflecting the different experimental approaches used to characterize an inhibitor versus a natural ligand. While not directly equivalent, both values indicate a very high affinity for the c-Met receptor.
| Ligand | Binding Affinity Metric | Value | Target | Method |
| This compound | IC50 | 3 pM | c-Met | Competitive Radioligand Binding Assay |
| HGF | Kd | ~0.2-0.3 nM | c-Met Ectodomain | ELISA |
Note: IC50 (half-maximal inhibitory concentration) for this compound represents the concentration required to displace 50% of HGF from the c-Met receptor. Kd (dissociation constant) for HGF represents the concentration at which half of the c-Met receptors are occupied by HGF at equilibrium. A lower value for both metrics indicates a higher binding affinity.
In-Depth Analysis of Binding Affinity
This compound: As a synthetic peptide, this compound demonstrates exceptionally high potency in inhibiting the HGF/c-Met interaction, with an IC50 value in the picomolar range (3 pM).[1][3] This suggests a very strong and specific interaction with the c-Met receptor, effectively outcompeting the natural ligand, HGF. The mechanism of action is competitive inhibition, meaning this compound directly competes with HGF for binding to the receptor.[3]
Hepatocyte Growth Factor (HGF): HGF is the only known high-affinity natural ligand for the c-Met receptor.[2] The binding of HGF to c-Met is a complex process involving multiple domains on both the ligand and the receptor. The reported dissociation constant (Kd) for the interaction between HGF and the extracellular domain of c-Met is approximately 0.2-0.3 nM, indicating a very strong and stable complex formation under physiological conditions.[4] The interaction is critical for the activation of downstream signaling pathways that regulate cell growth and motility.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the experimental protocols typically used to determine the binding affinities of this compound and HGF to c-Met.
Competitive Radioligand Binding Assay (for this compound IC50 Determination)
This method was employed to determine the inhibitory potency of this compound.
-
Preparation of Membranes: Crude liver membranes from mice, which are rich in c-Met receptors, are prepared through homogenization and centrifugation.
-
Radiolabeling of HGF: Recombinant HGF is labeled with a radioactive isotope (e.g., Iodine-125) to allow for detection.
-
Competitive Binding: A constant concentration of radiolabeled HGF and c-Met-containing membranes are incubated with varying concentrations of unlabeled this compound.
-
Separation and Detection: The mixture is filtered to separate the membrane-bound radiolabeled HGF from the unbound fraction. The radioactivity of the filter is then measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of radiolabeled HGF to the c-Met receptor is determined and reported as the IC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA) (for HGF Kd Determination)
This technique was utilized to quantify the binding affinity of HGF to the c-Met ectodomain.
-
Immobilization of c-Met: The extracellular domain (ectodomain) of the c-Met receptor is coated onto the wells of a microtiter plate.
-
Blocking: Non-specific binding sites in the wells are blocked using a solution such as bovine serum albumin (BSA).
-
HGF Incubation: Varying concentrations of HGF are added to the wells and incubated to allow binding to the immobilized c-Met.
-
Detection: An antibody specific to HGF, conjugated to an enzyme (e.g., horseradish peroxidase), is added. This is followed by the addition of a substrate that produces a colorimetric or chemiluminescent signal upon reaction with the enzyme.
-
Signal Quantification: The intensity of the signal, which is proportional to the amount of bound HGF, is measured using a plate reader.
-
Data Analysis: The data is fitted to a saturation binding curve to calculate the dissociation constant (Kd).
Mandatory Visualizations
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor triggers a cascade of intracellular signaling events that are central to cell function and are the target of inhibitors like this compound.
Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates a generalized workflow for determining the binding affinity of a ligand to its receptor using common laboratory techniques.
Caption: A generalized workflow for determining ligand-receptor binding affinity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The angiotensin IV analog Nle-Tyr-Leu-psi-(CH2-NH2)3-4-His-Pro-Phe (this compound) can act as a hepatocyte growth factor/c-Met inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High Affinity Hepatocyte Growth Factor-binding Site in the Immunoglobulin-like Region of Met - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of N-Acetyl-Leu-Leu-norleucinal (ALLN) for Calpain-2 Over Calpain-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of N-Acetyl-Leu-Leu-norleucinal, often referred to as Norleual or ALLN, against the two major calpain isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain). The central aim is to validate whether ALLN exhibits specificity for calpain-2 over calpain-1, a critical consideration for researchers investigating the distinct roles of these proteases in cellular processes and disease. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Inhibitory Potency of ALLN Against Calpain Isoforms
Quantitative analysis of the inhibitory constant (Ki) is a key measure of an inhibitor's potency. The data presented below, compiled from publicly available sources, demonstrates the binding affinity of ALLN for both calpain-1 and calpain-2.
| Inhibitor | Target | Kᵢ (Inhibition Constant) | Selectivity Profile |
| N-Acetyl-Leu-Leu-norleucinal (ALLN) | Calpain-1 | 190 nM [1] | Non-selective. Also inhibits Calpain-2 (Kᵢ: 220 nM), Cathepsin B (Kᵢ: 150 nM), and Cathepsin L (Kᵢ: 0.5 nM).[1][2] |
| Calpain-2 | 220 nM [1] |
Experimental Protocols
To determine the isoform specificity of a calpain inhibitor such as ALLN, a fluorometric in vitro calpain activity assay is a standard and reliable method. This assay measures the inhibitor's ability to block the enzymatic activity of purified calpain-1 and calpain-2.
In Vitro Fluorometric Calpain Inhibition Assay
Objective: To determine the IC50 and/or Ki values of an inhibitor for calpain-1 and calpain-2.
Materials:
-
Purified human calpain-1 and calpain-2 enzymes (recombinant)
-
N-Acetyl-Leu-Leu-norleucinal (ALLN)
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC [Suc-LLVY-AMC] or Ac-Leu-Leu-Tyr-AFC [Ac-LLY-AFC])
-
Assay Buffer (e.g., 60 mM Imidazole-HCl, pH 7.3, containing 5 mM CaCl₂, 5 mM L-cysteine, and 2.5 mM β-mercaptoethanol)
-
DMSO for dissolving the inhibitor and substrate
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the ALLN in DMSO.
-
Create a series of dilutions of ALLN in Assay Buffer to cover a range of concentrations needed for IC50 determination.
-
Prepare a vehicle control containing the same final concentration of DMSO as the inhibitor dilutions.
-
Prepare a stock solution of the fluorogenic calpain substrate in DMSO.
-
Dilute the purified calpain-1 and calpain-2 enzymes to the desired working concentration in ice-cold Assay Buffer immediately before use.
-
-
Assay Setup:
-
Add Assay Buffer to each well of the 96-well black microplate to achieve a final volume of 100 µL.
-
Add the serially diluted ALLN or the vehicle control to the appropriate wells.
-
Include a negative control with no calpain enzyme to measure background fluorescence.
-
Add the diluted calpain-1 or calpain-2 enzyme solution to the wells.
-
-
Pre-incubation:
-
Incubate the plate at 30°C for 15 minutes to allow the inhibitor to interact with the enzyme.[3]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic calpain substrate to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.[4] The excitation and emission wavelengths will depend on the fluorophore used (e.g., ~400 nm excitation and ~505 nm emission for AFC).
-
-
Data Analysis:
-
Determine the rate of reaction (the slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Subtract the background fluorescence from all measurements.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited (vehicle) control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
If the substrate concentration and its Km value for the enzyme are known, the Ki value can be calculated from the IC50 value.[5]
-
Mandatory Visualizations
Experimental Workflow for Assessing Calpain Inhibitor Specificity
Caption: Workflow for determining calpain inhibitor specificity.
Distinct Signaling Pathways of Calpain-1 and Calpain-2
The lack of isoform-specific inhibitors can lead to confounding results, as calpain-1 and calpain-2 often have opposing roles in cellular signaling.[6][7] Calpain-1 is generally associated with neuroprotective and synaptic plasticity-promoting pathways, while calpain-2 is often implicated in neurodegenerative and anti-plasticity processes.[6][7]
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? [mdpi.com]
- 7. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Norleual and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the pharmacokinetic profiles of Norleual and its relevant analogs. This compound, an angiotensin IV analog, has garnered attention for its potential therapeutic applications, acting as a potent hepatocyte growth factor (HGF)/c-Met inhibitor.[1][2] Understanding its pharmacokinetic properties, alongside those of its analogs, is crucial for the advancement of preclinical and clinical research.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for the this compound analog, Dihexa, following intravenous administration in rats. This data provides key insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this class of molecules.
| Pharmacokinetic Parameter | Dihexa (intravenous) | This compound |
| Maximum Concentration (Cmax) | Data not specified | Data not available |
| Time to Maximum Concentration (Tmax) | Not applicable (IV administration) | Data not available |
| Area Under the Curve (AUC) | Data not specified | Data not available |
| Half-life (t½) | 12.68 days | Data not available |
| Volume of Distribution (Vd) | Large (indicating extensive tissue distribution) | Data not available |
| Clearance | Data not specified | Data not available |
Note: The long half-life of Dihexa suggests significant metabolic stability and retention in the body.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to determining the pharmacokinetic profiles of this compound and its analogs, based on established protocols for similar peptide-based compounds.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the steps for a typical in vivo pharmacokinetic study in a rodent model to determine key parameters such as half-life, volume of distribution, and clearance.
1. Animal Model:
-
Male Sprague-Dawley rats are often utilized for pharmacokinetic studies.
2. Catheterization:
-
For intravenous administration and serial blood sampling, catheters are surgically implanted in the jugular vein and/or carotid artery.
3. Drug Administration:
-
The test compound (e.g., Dihexa) is dissolved in a suitable vehicle (e.g., 75% DMSO) and administered as a single intravenous (IV) bolus or intraperitoneal (IP) injection.
4. Blood Sampling:
-
Blood samples are collected at predetermined time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, 168, and 192 hours).
-
Blood is collected into heparinized tubes and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.
5. Bioanalysis:
-
Plasma concentrations of the compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.
Brain Tissue Distribution Study
This protocol is designed to assess the ability of the compound to cross the blood-brain barrier.
1. Animal Model and Dosing:
-
Rats are administered the radiolabeled compound (e.g., [3H]dihexa) and a vascular marker (e.g., [14C]inulin) via intravenous infusion.
2. Tissue Collection:
-
At a specified time point post-infusion (e.g., 30 minutes), animals are euthanized, and the brain is rapidly excised.
-
Different brain regions (e.g., cortex, hippocampus) are dissected and weighed. Blood samples are also collected.
3. Sample Processing and Analysis:
-
Tissue and blood samples are solubilized, and the radioactivity is quantified using a scintillation counter to determine the concentrations of the compound and the vascular marker.
-
The ratio of the compound to the vascular marker in the brain tissue is compared to the ratio in the blood to determine the extent of brain penetration.
Visualizations: Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: c-Met Signaling Pathway
This compound functions by inhibiting the HGF/c-Met signaling pathway. This pathway is crucial for cell growth, migration, and survival. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
General Workflow for an In Vivo Pharmacokinetic Study
The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study, from animal preparation to data analysis.
References
- 1. The angiotensin IV analog Nle-Tyr-Leu-psi-(CH2-NH2)3-4-His-Pro-Phe (this compound) can act as a hepatocyte growth factor/c-Met inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Angiotensin IV Analog Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe (this compound) Can Act as a Hepatocyte Growth Factor/c-Met Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. alzdiscovery.org [alzdiscovery.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Norleual
Disclaimer: A specific Safety Data Sheet (SDS) for Norleual was not found in publicly available resources. The following information is based on general laboratory safety principles and data for structurally related compounds. This guidance is intended for researchers, scientists, and drug development professionals and should not be considered a substitute for a manufacturer-provided SDS. It is imperative to obtain and thoroughly review the specific SDS for this compound from your supplier before any handling, storage, or disposal of this compound.
Personal Protective Equipment (PPE)
To ensure personal safety and prevent exposure when handling this compound, the following personal protective equipment is essential:
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles are required. A face shield should be worn in situations where there is a risk of splashing. |
| Skin Protection | A standard laboratory coat must be worn. For procedures with a higher risk of exposure, chemically resistant aprms or coveralls are recommended. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are mandatory. Ensure gloves are inspected before use and changed frequently, especially after direct contact. |
| Respiratory Protection | When handling the solid form of this compound, which may generate dust, or when working with solutions that could produce aerosols, a NIOSH-approved particulate respirator (e.g., N95) is recommended. All respiratory protection should be used in accordance with a comprehensive respiratory protection program. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
All work with solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the generation of dust and aerosols.
-
Use appropriate, designated tools for weighing and transferring the compound.
-
Always wash hands thoroughly with soap and water after handling, even if gloves were worn.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Segregate from incompatible materials such as strong oxidizing agents.
Disposal Plan
The disposal of this compound and any associated contaminated materials must be managed as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed by a qualified professional.
-
Containerization:
-
Solid waste (e.g., excess this compound powder, contaminated weigh boats) should be collected in a clearly labeled, sealed container.
-
Liquid waste (e.g., unused solutions, rinsates) should be collected in a compatible, leak-proof, and clearly labeled container.
-
-
Disposal: All this compound waste must be disposed of through your institution's designated Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in general laboratory trash.
Experimental Workflow
The following diagram provides a logical workflow for the safe handling of chemical compounds like this compound within a laboratory setting.
Caption: Standard operational workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
